SRI-42127
説明
特性
分子式 |
C19H20N6O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H20N6O/c1-24(15-6-8-26-9-7-15)19-5-4-18-20-12-17(25(18)23-19)13-2-3-14-11-21-22-16(14)10-13/h2-5,10-12,15H,6-9H2,1H3,(H,21,22) |
InChIキー |
AEHZEVSNZUVPNR-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCOCC1)C2=NN3C(=NC=C3C4=CC5=C(C=C4)C=NN5)C=C2 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of SRI-42127
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neuroinflammation, driven by the activation of glial cells and the subsequent release of pro-inflammatory mediators, is a critical factor in the progression of a wide range of neurological disorders, from acute injuries to chronic neurodegenerative diseases. A key regulator in this inflammatory cascade is the RNA-binding protein HuR (Hu antigen R). SRI-42127 has emerged as a novel small-molecule inhibitor of HuR, demonstrating potent anti-inflammatory effects by targeting the core of this pathway. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action: Inhibition of HuR Dimerization and Nucleocytoplasmic Translocation
The primary mechanism of action of this compound is the inhibition of the homodimerization of the HuR protein.[1][2] Under normal conditions, HuR is predominantly located in the nucleus.[1][2] Upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR molecules must form dimers to facilitate their translocation to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of mRNAs encoding pro-inflammatory mediators.[2][3] This binding stabilizes the mRNA transcripts and enhances their translation into proteins, thereby amplifying the inflammatory response.
This compound directly interferes with the ability of HuR to form these crucial dimers.[1][2] By preventing dimerization, this compound effectively sequesters HuR in the nucleus, preventing its cytoplasmic functions.[1][2] This nuclear retention of HuR leads to a significant reduction in the stability and translation of target pro-inflammatory mRNAs, thereby dampening the overall inflammatory cascade.[1][2]
Downstream Effects: Suppression of Pro-inflammatory Mediators
By inhibiting the cytoplasmic function of HuR, this compound leads to a significant and dose-dependent reduction in the production of a wide array of pro-inflammatory cytokines and chemokines. In vitro studies using lipopolysaccharide (LPS)-stimulated primary microglia and astrocytes have demonstrated that this compound potently suppresses the expression of key inflammatory mediators including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and inducible Nitric Oxide Synthase (iNOS).[1][4][5] Furthermore, the production of chemokines such as CXCL1 and CCL2, which are responsible for recruiting immune cells to the site of inflammation, is also markedly attenuated.[1][4][5] Notably, this compound has been shown to have minimal to no effect on the levels of anti-inflammatory cytokines like TGF-β1 and IL-10.[1]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory mRNA Expression in LPS-Stimulated Primary Mouse Glia (PMG)[1]
| Target mRNA | Fold Suppression at 1 µM this compound |
| iNOS | 8.0-fold |
| IL-6 | 6.8-fold |
| IL-1β | 5.9-fold |
| CXCL1 | >2.0-fold |
| CXCL2 | >2.0-fold |
| CCL3 | >2.0-fold |
Data represents the fold-suppression of mRNA levels in LPS-stimulated PMG treated with 1 µM this compound for 24 hours, as measured by qPCR.[1]
Table 2: Dose-Dependent Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Mouse Glia (PMG)[1]
| Target Protein | Fold Suppression at 1 µM this compound |
| IL-6 | ~8.0-fold |
| TNF-α | ~3.3-fold |
| CCL2 | ~4.0-fold |
| CXCL1 | ~2.5-fold |
Data represents the fold-suppression of secreted protein levels in the conditioned media of LPS-stimulated PMG treated with 1 µM this compound for 24 hours, as measured by ELISA.[1]
Experimental Protocols
In Vitro Glial Cell Stimulation
-
Cell Culture: Primary mouse glial cells (PMG) or astrocyte cultures are established from cerebral cortices of neonatal mice. Cells are plated in appropriate culture vessels and maintained in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[1]
-
Treatment: Concurrently with or prior to LPS stimulation, cells are treated with varying doses of this compound or a vehicle control (e.g., DMSO).[1]
-
Incubation: Cells are incubated for a specified period, typically 24 hours, to allow for the expression and secretion of inflammatory mediators.[1]
-
Sample Collection: Following incubation, the conditioned media is collected for protein analysis (ELISA), and the cells are lysed for RNA extraction (qPCR) or protein analysis (Western Blot).
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
RNA Extraction: Total RNA is isolated from the lysed glial cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is prepared using a master mix, cDNA template, and primers specific for the target genes (e.g., IL-6, TNF-α, iNOS) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the data normalized to the housekeeping gene and expressed as fold change relative to the control group.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Quantification
-
Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[7][8]
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 10% FBS) to prevent non-specific binding.[7]
-
Sample Incubation: The collected conditioned media and a series of known standards are added to the wells and incubated to allow the capture antibody to bind the cytokine.[7]
-
Detection: After washing, a biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin.[8]
-
Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.[7]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.[7]
In Vivo Efficacy
The anti-inflammatory effects of this compound have also been demonstrated in in vivo models of neuroinflammation. Systemic administration of this compound in mice treated with LPS resulted in the suppression of microglial activation in the brain.[1] Furthermore, this compound was shown to attenuate the recruitment of neutrophils and monocytes into the central nervous system, highlighting its potential to mitigate the cellular inflammatory response in a living organism.[1]
Conclusion
This compound represents a promising therapeutic candidate for a variety of neurological disorders underpinned by neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of HuR dimerization and subsequent nucleocytoplasmic translocation, provides a targeted approach to suppressing the production of a broad spectrum of pro-inflammatory mediators. The quantitative data from in vitro and in vivo studies underscore its potency and specificity. The detailed experimental protocols provided herein offer a framework for further investigation and validation of this compound and other HuR inhibitors in the field of drug discovery and development.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 8. Cytokine Elisa [bdbiosciences.com]
SRI-42127 as a HuR Inhibitor: A Technical Guide
Abstract The Human antigen R (HuR), also known as ELAVL1, is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation. By binding to AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, HuR enhances their stability and/or translation. It is a key regulator of mRNAs encoding proteins involved in cell proliferation, inflammation, and angiogenesis, making it a significant target in oncology and inflammatory diseases.[1][2] SRI-42127 is a novel, potent small molecule inhibitor that targets HuR.[3][4] Its mechanism of action involves the inhibition of HuR homodimerization, a crucial step for its translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this cytoplasmic shuttling, this compound effectively blocks HuR's function, leading to a significant reduction in the expression of pro-inflammatory and oncogenic proteins.[3][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative efficacy data, key experimental protocols, and its impact on HuR-mediated signaling pathways.
Introduction to HuR (ELAVL1)
HuR is a ubiquitously expressed member of the ELAV (embryonic lethal abnormal vision) family of RNA-binding proteins.[1] Under basal conditions, HuR is predominantly localized in the nucleus.[4] However, in response to various cellular stimuli such as stress or growth factor signaling, HuR translocates to the cytoplasm.[3][4] In the cytoplasm, HuR binds to AREs within the 3'-UTRs of a specific subset of mRNAs. This binding protects the target mRNAs from degradation and facilitates their translation into proteins.[1][2]
HuR's target transcripts include many proto-oncogenes, growth factors, and pro-inflammatory cytokines, such as TNF-α, IL-6, IL-1β, COX-2, and various chemokines.[2][3] Its overexpression is a common feature in numerous cancers and is often associated with poor prognosis.[2][5] Similarly, in the central nervous system, HuR in glial cells (microglia and astrocytes) is a key positive regulator of neuroinflammation, a process implicated in acute injuries like stroke and spinal cord injury, as well as chronic neurodegenerative diseases.[3][6][7][8] Therefore, inhibiting the function of HuR presents a promising therapeutic strategy for a range of diseases.
This compound: A Novel HuR Inhibitor
This compound is an experimental small molecule developed to inhibit the function of HuR.[9] It has been shown to effectively cross the blood-brain barrier, making it a viable candidate for treating neurological diseases driven by neuroinflammation.[3][7][8] The compound acts by specifically disrupting a key process required for HuR's activity—its cytoplasmic translocation.[3][4]
Chemical Identity:
-
IUPAC Name: 3-(1H-indazol-6-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine[9]
-
CAS Number: 2727872-68-4[9]
-
Molecular Formula: C₁₉H₂₀N₆O[9]
-
Molar Mass: 348.410 g·mol−1[9]
Mechanism of Action
The primary function of this compound is to block the post-transcriptional regulatory activity of HuR. This is achieved not by preventing RNA binding directly, but by inhibiting a prerequisite step: the translocation of HuR from the nucleus to the cytoplasm.[3][4]
Cellular activation by stimuli like lipopolysaccharide (LPS) triggers the homodimerization of HuR, which is a necessary conformational change for its export to the cytoplasm.[3][4] this compound has been specifically designed to block this dimerization process.[5] By preventing HuR from accumulating in the cytoplasm, this compound effectively sequesters it in the nucleus, away from its target mRNAs. This leads to the destabilization and reduced translation of key pro-inflammatory and pro-proliferative transcripts.[3][5] Studies have confirmed that this compound's action is specific, as it does not affect the translocation of other nuclear-cytoplasmic shuttling proteins like HMGB1.[3]
Figure 1: Mechanism of action for this compound as a HuR inhibitor.
Quantitative Efficacy Data
This compound has demonstrated potent inhibitory activity in both cell-based assays and in vivo models. The following tables summarize the key quantitative findings from published studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| HuR Dimerization Inhibition | U251 Glioma | IC₅₀ | 1.2 ± 0.2 µM | [5] |
| Cell Viability | U251 Glioma | IC₅₀ | 2.8 ± 0.4 µM |[5] |
Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [3]
| Target | Concentration | Fold Suppression vs. LPS Control |
|---|---|---|
| IL-6 | 1.0 µM | ~10-fold |
| IL-1β | 1.0 µM | ~5-fold |
| TNF-α | 1.0 µM | ~5-fold |
| iNOS (protein) | 1.0 µM | ~4.5-fold |
| CCL3 | 1.0 µM | ~6-fold |
| IL-10 | 1.0 µM | ~3-fold |
| TGF-β1 | 1.0 µM | No effect |
| Arginase 1 | 1.0 µM | No effect |
Table 3: In Vivo Suppression of Inflammatory mRNA in Mouse Brain (2h post-LPS) [3]
| Target mRNA | Brain Region | Fold Suppression vs. LPS Control |
|---|---|---|
| IL-1β | Anterior, Middle, Posterior | ~3-fold |
| TNF-α | Anterior, Middle, Posterior | ~3-fold |
| CCL2 | Anterior, Middle, Posterior | ~3-fold |
| IL-6 | Anterior, Middle, Posterior | ~2 to 3-fold |
| IL-10 | All regions | Induced up to 2-fold |
| TGF-β1 | Anterior, Middle | Minimally induced |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key protocols used to characterize this compound.
Cell Culture and In Vitro Treatment
Primary microglial cells (PMG) and astrocytes are cultured in standard media (e.g., DMEM-F12 with 10-20% FBS).[3] For experiments, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. This compound, dissolved in DMSO, is added to the culture media at varying concentrations (typically 0.1 µM to 1.0 µM) simultaneously with or shortly after LPS stimulation.[3] Cells are typically incubated for 24 hours before harvesting for analysis by qPCR, ELISA, Western blot, or immunofluorescence.[3] Cell viability is assessed using assays like PrestoBlue to ensure observed effects are not due to toxicity.[3]
In Vivo LPS-Induced Neuroinflammation Model
Wild-type mice are administered LPS intraperitoneally (i.p.) at a dose of 2 mg/kg to induce systemic inflammation and a neuroinflammatory response.[3] this compound is first dissolved in DMSO (e.g., 30 mg/mL) and then diluted in a 20% solution of 2-hydroxypropyl-β-cyclodextrin for administration.[3] The final vehicle consists of 2% cyclodextrin and 10% DMSO. Mice are given this compound i.p. at a dose of 15 mg/kg.[3] The timing of administration varies by experiment; for cytokine mRNA analysis, a single dose is given shortly after LPS, with euthanasia at 2 hours.[3] For assessing microglial activation and HuR translocation, multiple doses may be given over a 24-hour period.[3]
Figure 2: General experimental workflow for in vivo testing of this compound.
HuR Subcellular Localization Analysis
The effect of this compound on HuR's location is a primary readout of its activity.
-
Immunofluorescence: Cells or brain tissue sections are fixed, permeabilized, and stained with antibodies against HuR and a cell-type-specific marker (e.g., Iba1 for microglia, GFAP for astrocytes).[3] Nuclear counterstaining (e.g., DAPI or Hoechst) is used to define the nucleus. The nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio of HuR is quantified using imaging software like Fiji to determine the extent of translocation.[3]
-
Single-Cell Flow Cytometry: Cultured cells are stained for intracellular HuR and with a nuclear dye (Hoechst). Flow cytometry is used to analyze thousands of individual cells, quantifying the intensity of HuR immunofluorescence that co-localizes with the nucleus versus the cytoplasm.[3][10]
RNA Kinetic Studies
To determine if this compound affects mRNA stability, RNA kinetic studies are performed. BV2 microglial cells are stimulated with LPS and treated with this compound (1.0 µM) or vehicle.[3] After 20 hours, transcription is halted by adding actinomycin D (5 µg/mL). RNA is then collected at several time points (e.g., 0 to 4 hours) and the levels of target mRNAs are quantified by qPCR. The rate of mRNA decay is used to estimate the RNA half-life.[3]
HuR/mRNA Co-Immunoprecipitation (co-IP)
To confirm that this compound treatment reduces the association of HuR with its target mRNAs, a co-IP assay is used.[5] Glioma cells are treated with this compound or vehicle. Cell lysates are then incubated with an anti-HuR antibody to pull down HuR and any associated mRNA molecules. The RNA is subsequently purified from the immunoprecipitated complex, and the abundance of specific target transcripts (e.g., Bcl2, Mcl1) is quantified using Taqman-based qPCR.[5]
Signaling Pathways Modulated by this compound
This compound primarily impacts inflammatory and oncogenic signaling pathways by modulating the expression of key upstream and downstream effectors regulated by HuR. In the context of neuroinflammation, stimuli such as LPS (acting via TLR4) or tissue damage activate intracellular signaling cascades (e.g., p38 MAPK, PKC) that promote HuR's nucleocytoplasmic translocation.[2] By inhibiting this translocation, this compound prevents the stabilization of mRNAs for a host of pro-inflammatory mediators, thereby dampening the entire inflammatory cascade.[3][6]
Figure 3: HuR-mediated pro-inflammatory signaling and inhibition by this compound.
Summary and Future Directions
This compound is a potent and specific inhibitor of HuR function that operates by blocking the protein's essential nucleocytoplasmic translocation.[3][5] It has demonstrated significant efficacy in preclinical models of neuroinflammation, where it suppresses the production of a broad range of pro-inflammatory cytokines and chemokines both in vitro and in vivo.[3][4][6] Its ability to cross the blood-brain barrier further enhances its therapeutic potential for neurological disorders.[7][8]
The data gathered to date strongly support the continued investigation of this compound and other HuR inhibitors for treating conditions driven by glial activation and neuroinflammation, such as spinal cord injury, traumatic brain injury, and neurodegenerative diseases.[3][6][11] Further studies are warranted to explore its long-term efficacy, safety profile, and potential in other HuR-dependent pathologies, including various forms of cancer.
References
- 1. The many facets of RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-transcriptional regulation of cancer traits by HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Research & Innovation | UAB News [uab.edu]
- 8. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-42127: A Technical Guide to its Role in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor SRI-42127 and its significant role in mitigating neuroinflammation. The document consolidates current research findings, presenting its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.
Core Mechanism of Action: Inhibition of HuR
This compound is a novel small molecule inhibitor of the RNA regulator HuR (Hu antigen R).[1][2][3][4][5] HuR is an RNA-binding protein that plays a critical role in post-transcriptional gene regulation by binding to adenine- and uridine-rich elements (AREs) in the 3' untranslated region (3'-UTR) of many mRNAs.[2][5] This binding stabilizes the target mRNAs and promotes their translation into proteins.[2][3] Many of these target mRNAs encode pro-inflammatory mediators, making HuR a key driver of inflammatory responses.[2][4][5]
Normally, HuR is predominantly located in the nucleus.[1][2][3] Upon cellular activation, such as by inflammatory stimuli like lipopolysaccharide (LPS), HuR undergoes homodimerization, a process necessary for its translocation to the cytoplasm.[1][2][6] In the cytoplasm, HuR exerts its regulatory effects on target mRNAs.[1][2][3]
This compound's primary mechanism of action is the inhibition of HuR homodimerization.[1][2][6] By blocking this crucial step, this compound prevents the cytoplasmic translocation of HuR, effectively sequestering it in the nucleus.[1][7] This nuclear retention of HuR prevents it from stabilizing pro-inflammatory mRNAs in the cytoplasm, leading to their degradation and a subsequent reduction in the production of inflammatory proteins.[1][2]
Effects on Neuroinflammatory Mediators
This compound has been shown to potently attenuate the production of a wide range of pro-inflammatory cytokines and chemokines in various models of neuroinflammation.[1][2][4][5] Conversely, its impact on anti-inflammatory mediators is minimal.[1][2]
In Vitro Data
In studies using primary microglial cells (PMG) and astrocytes stimulated with LPS, this compound demonstrated a dose-dependent suppression of pro-inflammatory gene expression and protein secretion.[1]
Table 1: Effect of this compound on mRNA Expression of Inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [1]
| Target mRNA | Fold Induction (LPS vs. Control) | Fold Suppression by this compound (1 µM) |
| iNOS | ~2300 | 8.0 |
| IL-6 | ~3500 | 6.8 |
| IL-1β | - | 5.9 |
| CXCL1 | - | >2.0 |
| CXCL2 | - | >2.0 |
| CCL3 | - | >2.0 |
| TNF-α | - | 1.6 |
Table 2: Effect of this compound on Protein Secretion of Inflammatory Mediators in LPS-Stimulated Primary Microglia (PMG) [1]
| Target Protein | Fold Induction (LPS vs. Control) | Fold Suppression by this compound (1 µM) |
| IL-6 | ~25,000 | ~10.0 |
| IL-1β | Undetected to ~350 pg/ml | 5.0 |
| TNF-α | ~160 | 5.0 |
In Vivo Data
In a mouse model of LPS-induced systemic inflammation, this compound administered intraperitoneally demonstrated significant suppression of neuroinflammatory responses in the brain.[1]
Table 3: Attenuation of Inflammatory Cytokine mRNA in Mouse Brain Regions by this compound [1]
| Brain Region | Cytokine | Fold Attenuation with this compound |
| Various | IL-1β | 2 to 3 |
| Various | TNF-α | 2 to 3 |
| Various | CCL2 | 2 to 3 |
Experimental Protocols
This section outlines the key experimental methodologies used to characterize the activity of this compound.
In Vitro Glial Cell Activation
-
Cell Culture: Primary microglia and astrocytes are isolated from neonatal mouse pups.[1]
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[1]
-
Treatment: this compound is dissolved in DMSO and added to the cell culture medium at varying concentrations (e.g., 0.1 µM to 1.0 µM) for 24 hours.[1]
-
Analysis:
-
Quantitative PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and used for qPCR analysis to measure the mRNA levels of various cytokines and chemokines.[1][8]
-
ELISA: Cell culture supernatants are collected to quantify the secretion of pro-inflammatory proteins using enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
In Vivo LPS-Induced Neuroinflammation Model
-
Animals: 8 to 12-week-old C57BL/6J mice are used.[1]
-
Induction of Neuroinflammation: Mice are injected intraperitoneally (i.p.) with LPS at a dose of 2 mg/kg.[1]
-
Treatment: this compound, dissolved in a vehicle of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin, is administered i.p. at a dose of 15 mg/kg.[1]
-
Analysis:
-
Tissue Collection: Brain tissues are harvested at specified time points post-injection.[1]
-
qPCR: RNA is extracted from different brain regions to analyze the expression of inflammatory genes.[1]
-
Immunohistochemistry: Brain sections are stained to assess microglial activation (e.g., using Iba1 antibody) and HuR localization.[1][7]
-
HuR Translocation Assay
-
Method: Immunocytochemistry or immunohistochemistry is used to visualize the subcellular localization of HuR.[1][7]
-
Procedure:
-
Cells or tissue sections are fixed and permeabilized.
-
Samples are incubated with a primary antibody against HuR and a nuclear counterstain (e.g., DAPI or Hoechst).[1][7]
-
A fluorescently labeled secondary antibody is used to detect the primary antibody.
-
Images are captured using fluorescence microscopy.
-
-
Quantification: The nuclear-to-cytoplasmic (N/C) ratio of HuR fluorescence intensity is calculated to quantify its translocation. A decrease in the N/C ratio indicates cytoplasmic translocation.[1][7]
Potential Crosstalk with the cGAS-STING Pathway
While the primary mechanism of this compound is through HuR inhibition, emerging research suggests a potential, albeit indirect, link between HuR and the cGAS-STING pathway. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response, including the production of type I interferons.[9][10]
Recent studies on a different HuR inhibitor, CMLD2, in the context of medulloblastoma, have shown that inhibiting HuR can lead to the activation of the cGAS-STING pathway.[9][10] This activation was evidenced by increased phosphorylation of STING, TBK1, and IRF3, and was associated with an anti-tumor immune response.[9][10]
The precise molecular link between HuR and the cGAS-STING pathway is still under investigation. One hypothesis is that by altering the expression of various genes, HuR inhibition may create a cellular environment that is more conducive to the activation of innate immune sensing pathways like cGAS-STING.
It is important to note that a direct effect of this compound on the cGAS-STING pathway in the context of neuroinflammation has not yet been demonstrated. However, this represents a compelling area for future research. Investigating this potential crosstalk could reveal novel mechanisms by which this compound exerts its anti-inflammatory effects and could have broader implications for its therapeutic applications.
Summary and Future Directions
This compound is a potent inhibitor of neuroinflammation that acts by preventing the cytoplasmic translocation of the RNA-binding protein HuR. This leads to a significant reduction in the expression of numerous pro-inflammatory cytokines and chemokines. The data summarized in this guide highlight its therapeutic potential for a range of neurological disorders driven by inflammation.
Future research should focus on:
-
Elucidating the direct or indirect effects of this compound on the cGAS-STING pathway in the context of neuroinflammation.
-
Conducting further preclinical studies in diverse models of neurological diseases, such as stroke, traumatic brain injury, and neurodegenerative diseases.[4]
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for potential clinical development.
This technical guide provides a solid foundation for understanding the current knowledge of this compound. The comprehensive data and detailed protocols presented herein are intended to facilitate further research and development of this promising therapeutic candidate.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research & Innovation | UAB News [uab.edu]
- 5. | BioWorld [bioworld.com]
- 6. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
SRI-42127: A Potent Inhibitor of Neuroinflammation Through HuR Regulation
An In-depth Technical Guide on the Biological Activity of SRI-42127
Executive Summary
This compound is a novel small molecule inhibitor that demonstrates significant anti-inflammatory properties, particularly within the central nervous system. Its mechanism of action centers on the inhibition of the RNA-binding protein HuR, a key regulator of pro-inflammatory gene expression. By preventing the cytoplasmic translocation of HuR, this compound effectively suppresses the production of a cascade of inflammatory mediators in glial cells. This whitepaper provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroinflammation, neurodegenerative diseases, and therapeutic development.
Core Mechanism of Action: Inhibition of HuR Homodimerization and Nuclear Sequestration
This compound's primary biological activity is the inhibition of the RNA regulator protein HuR.[1][2] Under normal conditions, HuR is predominantly localized in the nucleus.[1] Upon cellular activation by inflammatory stimuli, such as lipopolysaccharide (LPS), HuR undergoes homodimerization, a crucial step for its translocation to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) located in the 3'-untranslated region of mRNAs encoding many pro-inflammatory proteins, including cytokines and chemokines.[3][4] This binding stabilizes the mRNA transcripts and/or enhances their translation, leading to an amplified inflammatory response.[1][4]
This compound acts by blocking the homodimerization of HuR.[1][2] This inhibition prevents the subsequent translocation of HuR from the nucleus to the cytoplasm, effectively sequestering it in the nucleus.[1][5] As a result, HuR is unable to bind to its target pro-inflammatory mRNAs in the cytoplasm, leading to their degradation and a potent suppression of the inflammatory cascade.[1][6] Notably, this compound's action is selective, as it has been shown to have minimal to no effect on the expression of anti-inflammatory cytokines such as TGF-β1 and IL-10.[2][6]
Figure 1: Mechanism of Action of this compound.
Quantitative Data on Biological Activity
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent effects of this compound on the expression of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated primary microglial cells (PMGs) and astrocytes.
Table 1: Effect of this compound on Pro-inflammatory mRNA Expression in LPS-Stimulated Primary Microglia
| Target mRNA | Fold Suppression at 1 µM this compound | Reference |
| iNOS | ~8-fold | [6] |
| IL-6 | ~6.8-fold | [6] |
| IL-1β | ~5.9-fold | [6] |
| CXCL1 | >2-fold | [6] |
| CXCL2 | >2-fold | [6] |
| CCL3 | >2-fold | [6] |
| TNF-α | Modest | [6] |
| CCL2 | Modest | [6] |
Data derived from qPCR analysis of primary microglia stimulated with LPS for 24 hours in the presence of varying concentrations of this compound.[6]
Table 2: Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Glia
| Target Protein | Cell Type | Fold Suppression at 1 µM this compound | Reference |
| IL-6 | Astrocytes | ~8-fold | [6] |
| IL-1β | Primary Microglia | Significant | [6] |
| TNF-α | Primary Microglia | Significant | [6] |
| iNOS | Primary Microglia | Significant | [6] |
| CXCL1 | Astrocytes | Significant | [6] |
| CCL2 | Astrocytes | Significant | [6] |
Data derived from ELISA of conditioned media from primary glial cells stimulated with LPS for 24 hours in the presence of varying concentrations of this compound.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.
In Vitro Glial Cell Culture and Treatment
-
Cell Culture: Primary microglial cells (PMGs) and astrocytes are isolated from the cerebral cortices of neonatal mice. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
Stimulation and Treatment: For experiments, glial cells are plated at a desired density. Cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. Concurrently, cells are treated with this compound at various concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or vehicle control (DMSO). The incubation period is typically 24 hours.[6]
Quantitative Real-Time PCR (qPCR) for Cytokine mRNA Expression
-
RNA Isolation: Following treatment, total RNA is extracted from the glial cells using a suitable RNA isolation reagent according to the manufacturer's protocol.
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: The relative expression levels of target cytokine and chemokine mRNAs (e.g., IL-1β, IL-6, TNF-α, iNOS, CXCL1, CCL2) are quantified using a real-time PCR system with SYBR Green chemistry. Gene expression is normalized to a housekeeping gene (e.g., GAPDH). The comparative CT method (ΔΔCT) is used to calculate the fold change in expression.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Protein Secretion
-
Sample Collection: After the 24-hour incubation period, the cell culture supernatant (conditioned media) is collected.
-
ELISA Procedure: The concentrations of secreted cytokines and chemokines (e.g., IL-1β, IL-6, TNF-α, CXCL1, CCL2) in the conditioned media are measured using commercially available ELISA kits specific for each protein. The assay is performed according to the manufacturer's instructions.
-
Data Analysis: The absorbance is read using a microplate reader, and the protein concentrations are determined by comparison to a standard curve.[6]
Immunofluorescence for HuR Subcellular Localization
-
Cell Preparation: Glial cells are cultured on glass coverslips and subjected to LPS stimulation and this compound treatment as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer.
-
Immunostaining: Cells are incubated with a primary antibody against HuR, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining is performed using DAPI.
-
Imaging and Analysis: The subcellular localization of HuR is visualized using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio is quantified to determine the extent of HuR translocation.[6]
Transwell Migration Assay
-
Assay Setup: A transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with conditioned media from LPS-stimulated glial cells that have been treated with either this compound or vehicle. This conditioned media acts as a chemoattractant.
-
Cell Seeding: Immune cells, such as neutrophils or monocytes, are seeded into the upper chamber of the transwell insert.
-
Incubation: The plate is incubated to allow the immune cells to migrate through the porous membrane towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, the non-migrated cells in the upper chamber are removed. The cells that have migrated to the underside of the membrane are fixed, stained, and counted under a microscope. The number of migrated cells is a measure of the chemotactic activity of the conditioned media.[6]
Figure 2: General Experimental Workflow for In Vitro Characterization of this compound.
In Vivo Efficacy
Systemic administration of this compound has been shown to be effective in animal models of neuroinflammation. The compound is capable of crossing the blood-brain barrier.[6] In a mouse model of LPS-induced neuroinflammation, this compound suppressed microglial activation and attenuated the recruitment of neutrophils and monocytes into the central nervous system.[5][6] Furthermore, this compound has demonstrated therapeutic potential in models of spinal cord injury and neuropathic pain by reducing neuroinflammatory responses.[3][7]
Conclusion
This compound is a potent and selective inhibitor of the RNA-binding protein HuR. By preventing the cytoplasmic translocation of HuR in activated glial cells, this compound effectively downregulates the expression of a broad range of pro-inflammatory mediators. The robust in vitro and in vivo data underscore the potential of this compound as a promising therapeutic candidate for the treatment of neurological and other diseases driven by excessive inflammation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this and other HuR inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
SRI-42127: A Technical Guide to its Attenuation of Glial Cell Activation and Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glial cells, comprising microglia and astrocytes, are central to the inflammatory processes within the central nervous system (CNS). Their activation is a hallmark of numerous neurological diseases, from acute injuries to chronic neurodegenerative disorders. The RNA-binding protein HuR plays a critical role in promoting the expression of pro-inflammatory mediators in these cells. SRI-42127, a novel small molecule inhibitor, has emerged as a potent modulator of glial activation by targeting HuR. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on glial cell activation, and detailed experimental protocols for its study.
Introduction
Neuroinflammation, driven by the activation of glial cells, is a significant contributor to the pathology of a wide range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[1] Activated microglia and astrocytes release a barrage of pro-inflammatory cytokines and chemokines that can exacerbate neuronal damage.[1] A key regulatory hub in this process is the RNA-binding protein HuR, which, upon activation, translocates from the nucleus to the cytoplasm. In the cytoplasm, HuR stabilizes the messenger RNAs (mRNAs) of many pro-inflammatory genes, leading to their enhanced translation into proteins.[2]
This compound is a small molecule designed to inhibit the function of HuR. It acts by preventing the homodimerization of HuR, a crucial step for its nuclear export.[2][3] By locking HuR in the nucleus, this compound effectively dampens the inflammatory cascade in glial cells. This document details the quantitative effects of this compound on glial cell activation and provides the methodologies to replicate and build upon these findings.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of HuR-mediated post-transcriptional regulation of inflammatory gene expression. In resting glial cells, HuR is predominantly located in the nucleus. Upon stimulation with inflammatory triggers like lipopolysaccharide (LPS), HuR molecules form homodimers and are exported to the cytoplasm.[2] In the cytoplasm, HuR binds to Adenine- and Uridine-rich elements (AREs) in the 3' untranslated region (3'-UTR) of pro-inflammatory mRNAs, such as those for TNF-α, IL-1β, and IL-6. This binding protects the mRNAs from degradation and enhances their translation.[4]
This compound disrupts this process by blocking the homodimerization of HuR, which is a prerequisite for its nuclear-to-cytoplasmic translocation.[2] This leads to the nuclear retention of HuR, preventing it from interacting with its target mRNAs in the cytoplasm.[3] The consequence is a significant reduction in the production of key pro-inflammatory mediators.[4]
References
- 1. Does lipopolysaccharide-based neuroinflammation induce microglia polarization? [termedia.pl]
- 2. | BioWorld [bioworld.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipopolysaccharide induces neuroinflammation in microglia by activating the MTOR pathway and downregulating Vps34 to inhibit autophagosome formation - PMC [pmc.ncbi.nlm.nih.gov]
SRI-42127: A Deep Dive into its Mechanism of Action and Therapeutic Potential
For Immediate Release
This technical guide provides an in-depth analysis of SRI-42127, a novel small molecule inhibitor of the RNA-binding protein HuR. This document is intended for researchers, scientists, and drug development professionals interested in the molecular target, signaling pathways, and experimental validation of this compound.
Core Target and Mechanism of Action
This compound is an experimental drug that targets HuR, an RNA-binding protein that plays a critical role in the post-transcriptional regulation of genes involved in inflammation and cancer.[1][2] The primary mechanism of action of this compound is the inhibition of HuR homodimerization.[3][4] This dimerization is a prerequisite for HuR's translocation from the nucleus to the cytoplasm.[3][4][5] By preventing this cytoplasmic shuttling, this compound effectively sequesters HuR in the nucleus, thereby inhibiting its function of stabilizing target messenger RNAs (mRNAs) in the cytoplasm. This leads to a subsequent reduction in the production of pro-inflammatory cytokines and other proteins implicated in various disease pathologies.[1][6][7]
Signaling Pathway Analysis
This compound modulates inflammatory signaling pathways by downregulating the expression of key pro-inflammatory mediators. In preclinical models, this compound has been shown to significantly attenuate the production of cytokines and chemokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), inducible Nitric Oxide Synthase (iNOS), Chemokine (C-X-C motif) ligand 1 (CXCL1), and Chemokine (C-C motif) ligand 2 (CCL2).[3][7][8] Notably, the inhibitory effects of this compound are selective for pro-inflammatory factors, with minimal to no impact on the levels of anti-inflammatory cytokines like Transforming Growth Factor-beta 1 (TGF-β1) and Interleukin-10 (IL-10).[3][6] This targeted suppression of neuroinflammatory responses highlights the therapeutic potential of this compound in conditions driven by glial activation, such as neuropathic pain, spinal cord injury, and neurodegenerative diseases.[2][5][7][9]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (HuR Dimerization Inhibition) | 1.2 ± 0.2 µM | U251 Glioma Cells | [7] |
| In Vitro Suppression of Pro-inflammatory Mediators | Significant reduction at 1 µM | Primary Microglial Cells | [4] |
| In Vivo CNS Concentration | ~1.3 µM (0.5h post i.p. injection) | Mice | [6] |
| In Vivo Efficacy (Neuropathic Pain) | Attenuation of mechanical allodynia | Spared Nerve Injury Mouse Model | [10] |
| In Vivo Efficacy (Spinal Cord Injury) | Improved locomotor function | Mouse Contusion Injury Model | [9] |
Experimental Protocols
HuR Dimerization Inhibition Assay (Cell-Based)
This assay quantifies the ability of this compound to inhibit the dimerization of HuR within a cellular context.
-
Cell Line: U251 glioma cells engineered to express a doxycycline-inducible HuR-dimerization reporter system.[7]
-
Reporter System: A split-luciferase reporter where HuR is fused to either the N-terminal (Nluc) or C-terminal (Cluc) fragment of luciferase. Dimerization of HuR brings the two luciferase fragments into proximity, generating a luminescent signal.[7]
-
Procedure:
-
Cells are plated in 96-well plates and treated with varying concentrations of this compound.
-
HuR-dimer reporter expression is induced with doxycycline.
-
After a 6-hour incubation period, the luminescence is measured using a microplate reader.[7]
-
A control reporter (e.g., full-length firefly luciferase) is used to assess non-specific effects on luminescence.[7]
-
-
Data Analysis: The dose-response curve is generated, and the IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the luminescent signal from the HuR dimer reporter.[7]
In Vitro Suppression of Pro-inflammatory Mediators in Primary Microglia
This protocol details the assessment of this compound's effect on the production of inflammatory cytokines in primary glial cells.
-
Cell Culture: Primary microglial cells are isolated from neonatal mouse brains.
-
Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
Treatment: Concurrently with LPS stimulation, cells are treated with this compound at various concentrations (e.g., 0.1 µM to 10 µM) or a vehicle control for 24 hours.[4]
-
Quantification of mRNA:
-
Total RNA is extracted from the cells.
-
Quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, iNOS) and chemokines (e.g., CXCL1, CCL2).[4]
-
-
Quantification of Protein:
-
Cell culture supernatants are collected.
-
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the secreted protein levels of key cytokines.
-
-
Data Analysis: The expression levels of target genes and proteins are normalized to housekeeping controls and compared between this compound-treated and vehicle-treated groups.
References
- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
SRI-42127: A Technical Guide for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR (also known as ELAVL1). It exerts its effects by preventing the homodimerization of HuR, a critical step for its translocation from the nucleus to the cytoplasm. In the cytoplasm, HuR stabilizes the messenger RNA (mRNA) of various pro-inflammatory mediators, leading to their increased translation and protein expression. By blocking this pathway, this compound effectively attenuates inflammatory responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows for its application in basic research, particularly in the field of neuroinflammation.
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a key pathological feature of a wide range of neurological disorders, including acute injuries like stroke and spinal cord injury, as well in chronic neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[1] A central player in driving these inflammatory cascades is the RNA-binding protein HuR.[1]
This compound has emerged as a potent and specific inhibitor of HuR.[1] Its mechanism of action is centered on the inhibition of HuR dimerization, which is a prerequisite for its cytoplasmic translocation and subsequent function in stabilizing target mRNAs.[1][2] This unique mechanism provides a targeted approach to modulate inflammatory processes.
It is important to note that while the user's initial interest included the STING (Stimulator of Interferon Genes) pathway, extensive investigation of the scientific literature has not revealed a direct link or interaction between this compound and the STING signaling cascade. Therefore, this guide will focus on the well-documented mechanism of this compound as a HuR inhibitor.
Mechanism of Action of this compound
Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), HuR translocates from the nucleus to the cytoplasm.[1][3] In the cytoplasm, HuR binds to Adenylate-Uridylate-Rich Elements (AREs) in the 3' untranslated region (3'-UTR) of mRNAs encoding pro-inflammatory cytokines and chemokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1] This binding protects these mRNAs from degradation and enhances their translation into proteins, thereby amplifying the inflammatory response.
This compound disrupts this process by binding to HuR and preventing its homodimerization.[1][2] This inhibition of dimerization effectively traps HuR in the nucleus, preventing its cytoplasmic accumulation and its function in stabilizing pro-inflammatory mRNAs. The consequence is a significant reduction in the production of key inflammatory mediators.
Quantitative Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Primary Mouse Glial Cells
| Cell Type | Treatment | Target mRNA | Fold Change vs. LPS Control | Concentration of this compound | Reference |
| Microglia | LPS | iNOS | ↓ 8-fold | 1.0 µM | [3] |
| Microglia | LPS | IL-6 | ↓ 6.8-fold | 1.0 µM | [3] |
| Microglia | LPS | IL-1β | ↓ 5.9-fold | 1.0 µM | [3] |
| Microglia | LPS | CXCL1 | ↓ >2-fold | 1.0 µM | [3] |
| Microglia | LPS | CCL3 | ↓ >2-fold | 1.0 µM | [3] |
| Astrocytes | LPS + this compound | IL-6 | ↓ ~8-fold | Not specified | [3] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-Induced Neuroinflammation
| Brain Region | Target mRNA | Fold Change vs. LPS Control | Dosage of this compound | Reference |
| Anterior Brain | IL-1β | ↓ ~2 to 3-fold | 15 mg/kg | [3] |
| Middle Brain | TNF-α | ↓ ~2 to 3-fold | 15 mg/kg | [3] |
| Posterior Brain | CCL2 | ↓ ~2 to 3-fold | 15 mg/kg | [3] |
Experimental Protocols
In Vitro Inhibition of Pro-inflammatory Cytokine Production in Primary Microglia
This protocol describes how to assess the efficacy of this compound in reducing the production of pro-inflammatory cytokines in primary microglia stimulated with LPS.
Materials:
-
Primary mouse microglial cells
-
DMEM/F12 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Quantitative PCR (qPCR) reagents
-
ELISA kits for specific cytokines
Procedure:
-
Culture primary microglia in DMEM/F12 with 10% FBS.
-
Treat the cells with varying doses of this compound or vehicle for 24 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/ml) for a specified period (e.g., 24 hours).
-
Harvest the cell culture supernatant for protein analysis by ELISA.
-
Lyse the cells and extract total RNA for gene expression analysis by qPCR.
-
Perform qPCR to quantify the mRNA levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and normalize to a housekeeping gene.
-
Perform ELISA on the supernatant to measure the protein levels of secreted cytokines.
In Vivo Assessment of this compound in a Mouse Model of Neuroinflammation
This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound in a mouse model of LPS-induced systemic inflammation.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound
-
Vehicle solution (e.g., 2% 2-hydroxypropyl-β-cyclodextrin and 10% DMSO)
-
Anesthesia
-
Perfusion and tissue collection reagents
-
qPCR and immunohistochemistry reagents
Procedure:
-
Administer LPS intraperitoneally (i.p.) to the mice (e.g., 2 mg/kg).
-
Within 10-15 minutes of LPS injection, administer this compound (e.g., 15 mg/kg, i.p.) or vehicle.
-
For some studies, multiple doses of this compound may be administered (e.g., every 6 hours for 24 hours).
-
At a designated time point post-LPS injection (e.g., 2 or 24 hours), euthanize the mice.
-
Perfuse the animals with saline and then fixative for immunohistochemistry, or collect brain tissue directly for molecular analysis.
-
For molecular analysis, dissect the brain into specific regions (e.g., anterior, middle, posterior).
-
Extract RNA from the brain tissue and perform qPCR to measure cytokine and chemokine mRNA levels.
-
For immunohistochemistry, process the fixed brain tissue, section, and stain for markers of microglial activation (e.g., Iba1) and HuR localization.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of HuR-mediated post-transcriptional regulation in inflammatory processes, particularly within the central nervous system. Its specific mechanism of action, involving the inhibition of HuR dimerization and subsequent cytoplasmic translocation, offers a targeted approach to suppress the production of a broad range of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments utilizing this compound to explore its therapeutic potential in various disease models driven by inflammation.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of SRI-42127
A Novel Small Molecule Inhibitor of the RNA-Binding Protein HuR for the Attenuation of Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
SRI-42127 is a novel small molecule inhibitor that targets the RNA-binding protein HuR (Hu-antigen R).[1][2][3][4][5] Glial activation is a key driver in the progression of a wide range of neurological diseases, from acute traumatic injuries to chronic neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][5] this compound has demonstrated potent anti-inflammatory effects by preventing the cytoplasmic translocation of HuR, thereby inhibiting the expression of various pro-inflammatory mediators.[1][2][3][4][5] Preclinical studies have shown that this compound can effectively suppress neuroinflammation, both in vitro in glial cell cultures and in vivo in mouse models of lipopolysaccharide (LPS)-induced inflammation.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Role of HuR in Neuroinflammation
Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, characterized by the activation of glial cells (microglia and astrocytes) and the subsequent release of pro-inflammatory cytokines and chemokines.[2] A key regulator of this inflammatory cascade is the RNA-binding protein HuR.[1][3] Under normal conditions, HuR is predominantly located in the nucleus.[3][4][5] Upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR homodimerizes and translocates to the cytoplasm.[3][4][5] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of messenger RNAs (mRNAs) that encode for pro-inflammatory proteins. This binding stabilizes the mRNAs and enhances their translation, leading to an amplified inflammatory response.
This compound was developed as a small molecule inhibitor that specifically blocks the homodimerization of HuR, a crucial step for its cytoplasmic translocation.[1][3][4][5] By preventing this dimerization, this compound effectively sequesters HuR in the nucleus, thereby inhibiting the expression of its target pro-inflammatory genes.[1][3]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of HuR homodimerization. This prevents the nuclear-to-cytoplasmic translocation of HuR, which is a prerequisite for its function in stabilizing pro-inflammatory mRNAs. The signaling pathway is depicted below.
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the expression of various inflammatory mediators in preclinical models.
Table 1: Effect of this compound on Pro-inflammatory Mediator mRNA Expression in LPS-Stimulated Primary Mouse Glia
| Mediator | Cell Type | This compound Concentration | Fold Change vs. LPS Control | Reference |
| IL-1β | Microglia | 1 µM | ↓ ~2.5-fold | [1] |
| IL-6 | Microglia | 1 µM | ↓ ~3-fold | [1] |
| TNF-α | Microglia | 1 µM | ↓ ~2-fold | [1] |
| iNOS | Microglia | 1 µM | ↓ ~4-fold | [1] |
| CXCL1 | Microglia | 1 µM | ↓ ~2-fold | [1] |
| CCL2 | Microglia | 1 µM | ↓ ~2.5-fold | [1] |
| IL-6 | Astrocytes | 1 µM | ↓ ~8-fold | [1] |
| CXCL1 | Astrocytes | 1 µM | ↓ ~3-fold | [1] |
| CCL2 | Astrocytes | 1 µM | ↓ ~2-fold | [1] |
Table 2: Effect of this compound on Pro-inflammatory Protein Secretion in LPS-Stimulated Primary Mouse Glia
| Mediator | Cell Type | This compound Concentration | Fold Change vs. LPS Control | Reference |
| IL-6 | Microglia | 1 µM | ↓ ~3-fold | [1] |
| TNF-α | Microglia | 1 µM | ↓ ~2-fold | [1] |
| CXCL1 | Microglia | 1 µM | ↓ ~2.5-fold | [1] |
| CCL2 | Microglia | 1 µM | ↓ ~2-fold | [1] |
| IL-6 | Astrocytes | 1 µM | ↓ ~8-fold | [1] |
| CXCL1 | Astrocytes | 1 µM | ↓ ~4-fold | [1] |
| CCL2 | Astrocytes | 1 µM | ↓ ~2.5-fold | [1] |
Table 3: In Vivo Effect of this compound on Pro-inflammatory mRNA Expression in Mouse Brain Regions Following Systemic LPS Injection
| Mediator | Brain Region | This compound Treatment | Fold Change vs. LPS Control | Reference |
| IL-1β | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |
| TNF-α | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |
| CCL2 | Anterior, Middle, Posterior | 15 mg/kg i.p. | ↓ ~2 to 3-fold | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary Glial Cell Culture and Treatment
-
Cell Isolation: Primary mixed glial cultures are prepared from the cerebral cortices of neonatal C57BL/6 mice (P0-P2). Cortices are dissected, meninges removed, and tissue dissociated by trituration.
-
Plating: Cells are plated in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Microglia and Astrocyte Separation: After 10-14 days, microglia are separated from the astrocyte monolayer by gentle shaking. Astrocytes are subsequently purified by trypsinization and re-plating.
-
LPS Stimulation and this compound Treatment: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Concurrently, cells are treated with varying concentrations of this compound or vehicle (DMSO) for 24 hours.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Total RNA is isolated from cultured cells or brain tissue using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
qPCR Reaction: qPCR is performed using a StepOnePlus Real-Time PCR System with SYBR Green master mix.
-
Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH used as the housekeeping gene for normalization.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Sample Collection: Conditioned media from cell cultures are collected after treatment.
-
ELISA Procedure: Commercially available ELISA kits (e.g., from R&D Systems) are used to quantify the concentrations of secreted cytokines and chemokines (IL-1β, IL-6, TNF-α, CXCL1, CCL2) according to the manufacturer's instructions.
-
Data Analysis: Protein concentrations are determined by comparison to a standard curve generated with recombinant proteins.
Immunocytochemistry for HuR Translocation
-
Cell Preparation: Glial cells are grown on glass coverslips and subjected to LPS stimulation and this compound treatment.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: Cells are incubated with a primary antibody against HuR, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. HuR translocation is quantified by measuring the fluorescence intensity of HuR in the nucleus and cytoplasm to determine the nuclear-to-cytoplasmic (N/C) ratio.
In Vivo Model of LPS-Induced Neuroinflammation
-
Animal Model: Adult C57BL/6 mice are used.
-
LPS and this compound Administration: Mice receive an intraperitoneal (i.p.) injection of LPS (1 mg/kg). This compound (15 mg/kg) or vehicle is administered i.p. at specified time points relative to the LPS injection.
-
Tissue Harvesting: At designated time points post-injection, mice are euthanized, and brains are harvested for subsequent analysis (qPCR, immunohistochemistry).
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of its effects.
Caption: General experimental workflow.
Caption: Logical flow of this compound's effects.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of neurological diseases characterized by neuroinflammation. Its targeted mechanism of inhibiting HuR-mediated post-transcriptional regulation of pro-inflammatory genes offers a novel approach to mitigating the detrimental effects of glial activation. The preclinical data presented herein demonstrate its potent anti-inflammatory efficacy both in vitro and in vivo. Further research is warranted to explore the full therapeutic potential of this compound in various disease models, including chronic neurodegenerative conditions and acute CNS injuries.[6] Future studies should also focus on detailed pharmacokinetic and pharmacodynamic profiling, as well as long-term safety assessments, to pave the way for potential clinical development. The ability of this compound to penetrate the blood-brain barrier is a significant advantage for a CNS-targeted therapeutic.[2]
References
- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Impact of SRI-42127 on Cytokine Production: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor SRI-42127 and its effects on cytokine production, intended for researchers, scientists, and professionals in drug development. This compound has been identified as a potent attenuator of pro-inflammatory responses, primarily through the inhibition of the RNA-binding protein HuR. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways.
Core Mechanism of Action
This compound functions by inhibiting the homodimerization of HuR, an RNA-binding protein crucial for the post-transcriptional regulation of many pro-inflammatory genes.[1] Normally, upon cellular activation by stimuli such as lipopolysaccharide (LPS), HuR translocates from the nucleus to the cytoplasm.[1][2] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3' untranslated region of target mRNAs, including those encoding for various cytokines.[1][2] This binding enhances the stability and translational efficiency of these mRNAs, leading to an amplified inflammatory response.[1] this compound blocks the necessary homodimerization of HuR, preventing its nuclear export and thereby sequestering it within the nucleus.[1][3] This nuclear retention of HuR leads to a significant reduction in the cytoplasmic levels of pro-inflammatory cytokine mRNAs, ultimately suppressing their production.[1][4]
Quantitative Analysis of Cytokine Modulation
This compound has demonstrated a significant and selective impact on cytokine production in both in vitro and in vivo models of neuroinflammation. The compound effectively suppresses the production of key pro-inflammatory cytokines while having minimal to no effect on anti-inflammatory cytokines.
In Vitro Studies: Primary Glial Cells
In studies involving LPS-stimulated primary microglia and astrocytes, this compound has been shown to dose-dependently suppress the secretion of several pro-inflammatory cytokines and chemokines.
Table 1: Effect of this compound on Cytokine and Chemokine Protein Levels in LPS-Stimulated Primary Microglia (PMG)
| Target | LPS + Vehicle | LPS + this compound (0.1 µM) | LPS + this compound (0.5 µM) | LPS + this compound (1.0 µM) |
| IL-6 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced (up to 8-fold)[4] |
| TNF-α | High | Moderately Reduced | Significantly Reduced | Significantly Reduced |
| CXCL1 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced |
| CCL2 | High | Moderately Reduced | Significantly Reduced | Strongly Reduced |
| IL-1β | Induced | Reduced | Significantly Reduced | Significantly Reduced |
| IL-10 | Low | No significant change | No significant change | Induced at higher doses[4] |
| TGF-β1 | No significant change | No significant change | No significant change | No significant change |
Data compiled from studies on LPS-activated primary microglial cells treated for 24 hours.[4]
Table 2: Effect of this compound on Cytokine and Chemokine Protein Levels in LPS-Stimulated Primary Astrocytes
| Target | LPS + Vehicle | LPS + this compound |
| IL-6 | Induced | Suppressed[4] |
| TNF-α | Induced | Suppressed[4] |
| CXCL1 | Induced | Suppressed[4] |
| CCL2 | Induced | Suppressed[4] |
| IL-1β | Low | Suppressed[4] |
| IL-10 | Low | No significant change[4] |
| TGF-β1 | No significant change | No significant change[4] |
Data from primary astrocytes stimulated with LPS (1 µg/ml) and treated with this compound.[4] It's noteworthy that IL-1β, IL-6, TNF-α, and IL-10 protein levels were found to be substantially higher in primary microglia compared to astrocytes upon LPS stimulation.[4]
In Vivo Studies: LPS-Induced Neuroinflammation Model
In a mouse model of LPS-induced systemic inflammation, this compound administered intraperitoneally demonstrated its ability to cross the blood-brain barrier and suppress neuroinflammatory responses.
Table 3: Effect of this compound on Pro-inflammatory Cytokine and Chemokine mRNA Expression in Mouse Brain
| Target | Brain Region | LPS + Vehicle | LPS + this compound (15 mg/kg) |
| IL-1β | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |
| TNF-α | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |
| CXCL1 | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated[4] |
| CCL2 | Anterior, Middle, Posterior | Markedly Induced | Significantly Attenuated (2 to 3-fold)[4] |
| IL-10 | Anterior, Middle, Posterior | Markedly Induced | No significant change[4] |
| TGF-β1 | Anterior, Middle, Posterior | No significant change | No significant change[4] |
mRNA levels were quantified by qPCR in different brain regions 2 hours post-LPS injection and a single dose of this compound.[4]
Experimental Protocols
In Vitro LPS Stimulation of Primary Glial Cells
-
Cell Culture: Primary microglial (PMG) and astrocyte cultures are established from the cerebral cortices of neonatal mice.[4]
-
LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[4]
-
This compound Treatment: Concurrently with LPS stimulation, cells are treated with varying doses of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) or a vehicle control (DMSO).[4] The incubation period is typically 24 hours.[4]
-
Cytokine Measurement:
-
ELISA: Secreted cytokines and chemokines in the conditioned media are quantified using enzyme-linked immunosorbent assay (ELISA) kits specific for each target protein (e.g., IL-1β, IL-6, TNF-α, CXCL1, CCL2, IL-10, TGF-β1).[4]
-
qPCR: To measure mRNA levels, total RNA is extracted from the cells, reverse-transcribed to cDNA, and subjected to quantitative real-time PCR (qPCR) using primers specific for the target cytokine and housekeeping genes for normalization.[4]
-
In Vivo LPS-Induced Neuroinflammation Model
-
Animal Model: Adult mice (e.g., C57BL/6), typically 8 to 12 weeks old, are used.[4]
-
LPS Administration: Neuroinflammation is induced by a systemic injection of LPS, administered intraperitoneally (i.p.) at a dose of 2 mg/kg.[4]
-
This compound Administration: this compound is first dissolved in DMSO and then diluted in a solution of 2-hydroxypropyl-β-cyclodextrin.[4] Mice are treated with this compound (e.g., 15 mg/kg, i.p.) or a vehicle control.[4] The treatment can be administered as a single dose or multiple doses over a 24-hour period.[4]
-
Tissue Harvesting and Analysis:
-
At a specified time point post-injection (e.g., 2 or 24 hours), animals are euthanized, and brains are harvested.[4]
-
The brains can be dissected into different regions (e.g., anterior, middle, posterior) for regional analysis.[4]
-
qPCR: RNA is extracted from the brain tissue for the quantification of cytokine and chemokine mRNA expression levels as described for the in vitro protocol.[4]
-
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and experimental setup, the following diagrams are provided.
Caption: Mechanism of this compound Action on HuR.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
References
- 1. HuR function in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting the disease-related RNA binding protein HuR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SRI-42127 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR.[1][2][3] HuR plays a critical role in post-transcriptional gene regulation by binding to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region of many mRNAs, thereby enhancing their stability and/or translation.[3][4] In the context of inflammation, HuR promotes the expression of numerous pro-inflammatory mediators, including cytokines and chemokines.[3][4] this compound exerts its inhibitory effect by blocking the homodimerization of HuR, a crucial step for its translocation from the nucleus to the cytoplasm where it performs its regulatory functions.[1][2][3] By preventing this cytoplasmic shuttling, this compound effectively attenuates the production of pro-inflammatory molecules, making it a promising therapeutic candidate for neuroinflammatory and other inflammatory diseases.[2][3][5][6]
These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on glial cell activation and inflammatory responses.
Mechanism of Action of this compound
This compound targets the RNA-binding protein HuR. Under basal conditions, HuR is predominantly located in the nucleus.[3] Upon cellular activation, for instance by pro-inflammatory stimuli like lipopolysaccharide (LPS), HuR forms homodimers and translocates to the cytoplasm.[2][3] In the cytoplasm, HuR binds to the AREs of target mRNAs, including those encoding for pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1][3] This binding stabilizes the mRNAs and enhances their translation, leading to an amplified inflammatory response. This compound inhibits the homodimerization of HuR, thereby sequestering it in the nucleus and preventing its cytoplasmic functions.[1][2][3] This leads to a reduction in the stability and translation of pro-inflammatory mRNAs and a subsequent dampening of the inflammatory cascade.
Data Presentation
Table 1: Effect of this compound on Pro-inflammatory Mediator mRNA Expression in LPS-stimulated Primary Microglial Cells (PMG)
| Target mRNA | Fold Induction (LPS) | Fold Suppression by this compound (1 µM) |
| IL-1β | High | Significant |
| IL-6 | ~3500-fold | Significant |
| TNF-α | High | Significant |
| iNOS | ~2300-fold | Significant |
| CXCL1 | High | Significant |
| CCL2 | High | Significant |
| CCL3 | High | Significant |
| CCL4 | High | Significant |
| Data synthesized from descriptions in the literature.[1] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine and Chemokine Secretion from LPS-stimulated Primary Microglial Cells (PMG)
| Cytokine/Chemokine | Fold Induction (LPS) | Fold Suppression by this compound (at optimal dose) |
| IL-1β | Detectable | Suppressed |
| IL-6 | High | Up to 8-fold |
| TNF-α | High | Suppressed |
| CXCL1 | ~1100-fold | Suppressed |
| CCL2 | High | Suppressed |
| CCL3 | High | Suppressed |
| IL-10 | Low | Minimally suppressed at 1 µM |
| Data synthesized from descriptions in the literature.[1] |
Experimental Protocols
Protocol 1: In Vitro Glial Cell Activation and this compound Treatment
This protocol describes the culture of primary glial cells, stimulation with lipopolysaccharide (LPS) to induce an inflammatory response, and treatment with this compound.
Materials:
-
Primary microglial cells (PMG) or astrocytes
-
Complete glial cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate growth factors)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Plate primary glial cells in appropriate cell culture plates at a desired density and allow them to adhere and reach a confluency of 70-80%.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute this compound to the desired final concentrations in culture medium. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10 µM). Add the this compound or vehicle control to the cells and incubate for a predetermined time (e.g., 1-2 hours) prior to LPS stimulation.
-
LPS Stimulation: Prepare a stock solution of LPS in sterile PBS or culture medium. Add LPS to the cell cultures at a final concentration of 1 µg/mL to induce an inflammatory response.[1]
-
Incubation: Incubate the cells for a specified period to allow for the production of inflammatory mediators. For mRNA analysis, a shorter incubation time (e.g., 4-6 hours) may be appropriate. For protein analysis (e.g., ELISA of secreted cytokines), a longer incubation (e.g., 24 hours) is recommended.[1]
-
Sample Collection:
-
For mRNA analysis: Aspirate the culture medium, wash the cells with PBS, and lyse the cells in a suitable lysis buffer for RNA extraction.
-
For protein analysis (secreted factors): Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C for later analysis by ELISA.
-
For intracellular protein analysis: Aspirate the culture medium, wash the cells with PBS, and lyse the cells in an appropriate lysis buffer for western blotting or other immunoassays.
-
Protocol 2: Analysis of HuR Subcellular Localization by Immunofluorescence
This protocol outlines the procedure for visualizing the effect of this compound on the subcellular localization of HuR in glial cells.
Materials:
-
Glial cells cultured on glass coverslips in a multi-well plate
-
This compound and LPS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against HuR
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture glial cells on glass coverslips and treat with this compound and/or LPS as described in Protocol 1.
-
Fixation: After treatment, aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-HuR antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium. Image the cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear to cytoplasmic fluorescence intensity ratio of HuR to determine the effect of this compound on its subcellular localization.[1]
Protocol 3: Quantitative Real-Time PCR (qPCR) for Pro-inflammatory Gene Expression
This protocol is for quantifying the mRNA levels of pro-inflammatory genes in glial cells treated with this compound.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes (e.g., IL6, TNF, NOS2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1 using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. The cycling conditions will depend on the specific master mix and primers used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control-treated cells.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion
This protocol is for quantifying the concentration of secreted pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, TNF-α)
-
Cell culture supernatant collected in Protocol 1
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Assay Procedure: Follow the step-by-step instructions provided with the ELISA kit. This typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by the addition of a detection antibody and a substrate for color development.
-
Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in the unknown samples.
Conclusion
The provided protocols offer a framework for the in vitro investigation of this compound as a HuR inhibitor. These experiments are designed to elucidate its mechanism of action and to quantify its efficacy in suppressing pro-inflammatory responses in glial cells. Researchers can adapt these protocols to suit their specific experimental needs and cell types. The consistent observation of this compound's ability to attenuate the production of a broad range of pro-inflammatory mediators underscores its potential as a therapeutic agent for diseases with a neuroinflammatory component.[2][3]
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-42127 in Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR.[1] In the central nervous system (CNS), the activation of glial cells such as microglia and astrocytes can lead to the overproduction of pro-inflammatory mediators, a key factor in the progression of various neurological diseases, including neurodegenerative conditions and traumatic brain injury.[1][2][3] The HuR protein plays a critical role in this process by stabilizing the messenger RNAs (mRNAs) of inflammatory proteins, thereby promoting their translation.[2] this compound exerts its anti-inflammatory effects by blocking the homodimerization of HuR, which is essential for its translocation from the nucleus to the cytoplasm.[1][4] This nuclear retention of HuR prevents it from binding to and stabilizing the mRNAs of pro-inflammatory cytokines and chemokines, ultimately leading to a potent suppression of the neuroinflammatory response.[1][5] Preclinical studies in mouse models have demonstrated that this compound can effectively cross the blood-brain barrier, reduce the production of key inflammatory mediators, suppress microglial activation, and limit the infiltration of peripheral immune cells into the CNS.[2][3] These findings highlight the therapeutic potential of this compound for neurological disorders driven by neuroinflammation.[2][4]
Mechanism of Action: HuR Inhibition
This compound is a small molecule inhibitor that targets the RNA regulator protein HuR.[5] HuR is predominantly located in the nucleus but translocates to the cytoplasm upon cellular activation, where it positively regulates the stability and translation of mRNAs containing adenine- and uridine-rich elements (AREs).[1][5] Many of these target mRNAs encode for pro-inflammatory mediators.[5] For HuR to exit the nucleus, it must first form a homodimer.[1][4] this compound works by blocking this crucial dimerization step, effectively trapping HuR in the nucleus.[1][4] This prevents HuR from stabilizing the mRNAs of pro-inflammatory cytokines and chemokines in the cytoplasm, leading to their degradation and a subsequent reduction in the inflammatory response.[1][5]
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is commonly used to induce a systemic inflammatory response that results in robust neuroinflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from Gram-negative bacteria
-
Vehicle solution: 2% 2-hydroxypropyl-β-cyclodextrin and 10% DMSO in sterile saline[6]
-
C57BL/6J mice
-
Standard laboratory equipment for intraperitoneal injections, tissue collection, and analysis (qPCR, flow cytometry, immunohistochemistry).
Procedure:
-
Preparation of this compound: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 30 mg/mL). For injection, dilute this stock 1:10 in a 20% solution of 2-hydroxypropyl-β-cyclodextrin to achieve the final desired concentration in the vehicle solution.[6]
-
Induction of Neuroinflammation: Administer LPS intraperitoneally (i.p.) at a dose of 2 mg/kg to C57BL/6J mice.[6]
-
This compound Administration:
-
For cytokine expression analysis (qPCR): Administer a single dose of this compound (15 mg/kg, i.p.) within 10-15 minutes after the LPS injection. Euthanize the mice 2 hours post-LPS injection for brain tissue collection.[6]
-
For microglial activation and immune cell infiltration analysis (Flow Cytometry/Immunohistochemistry): Administer three doses of this compound (15 mg/kg, i.p.) at 6-hour intervals, with the first dose given 30 minutes after LPS injection. Euthanize the mice 24 hours after the initial LPS injection for analysis.[6]
-
-
Tissue Collection and Analysis:
-
For qPCR analysis, excise specific brain regions (e.g., anterior, middle, and posterior brain) and extract RNA.[6][7]
-
For flow cytometry, prepare single-cell suspensions from brain tissue to analyze immune cell populations.
-
For immunohistochemistry, perfuse mice and fix brain tissue to assess microglial activation (e.g., using Iba1 staining) and HuR localization.[6]
-
Spinal Cord Injury (SCI) Model
This model is used to assess the therapeutic potential of this compound in the context of traumatic CNS injury.
Materials:
-
This compound
-
Vehicle solution (as described above)
-
Adult female mice
-
Surgical equipment for inducing a contusion injury at the T10 level of the spinal cord.
-
Apparatus for behavioral testing (open field, balance beam, rotarod).
Procedure:
-
Surgical Induction of SCI: Perform a laminectomy at the T10 vertebra and induce a moderate contusion injury.
-
This compound Administration:
-
Outcome Measures:
-
Behavioral Analysis: Assess locomotor function using open-field testing (e.g., BMS score), balance beam, and rotarod tests at regular intervals post-injury.[9][10]
-
Histological Analysis: At the study endpoint, perfuse the animals and collect the spinal cord tissue. Perform immunohistochemistry to assess lesion size, neuronal loss, myelin sparing, and microglial activation.[9][10]
-
Molecular Analysis: Use qPCR, ELISA, or Western blot to measure the expression of pro-inflammatory mediators in the spinal cord tissue at the injury epicenter.[9][10]
-
Data Presentation
Effects of this compound on Pro-inflammatory Mediators in LPS-Induced Neuroinflammation
| Mediator | Effect of this compound | Fold Change vs. Vehicle | Brain Region | Analysis Method |
| IL-1β | Significant Attenuation | Markedly reduced induction[6] | Anterior, Middle, Posterior | qPCR |
| TNF-α | Significant Attenuation | Markedly reduced induction[6] | Anterior, Middle, Posterior | qPCR |
| IL-6 | Significant Attenuation | Markedly reduced induction[5][6] | N/A | qPCR/ELISA |
| iNOS | Significant Attenuation | Markedly reduced induction[5][6] | N/A | qPCR |
| CXCL1 | Significant Attenuation | Markedly reduced induction[6] | Anterior, Middle, Posterior | qPCR |
| CCL2 | Significant Attenuation | Markedly reduced induction[6] | Anterior, Middle, Posterior | qPCR |
| IL-10 | Unaffected or minimally affected | No significant change[1][6] | Anterior, Middle, Posterior | qPCR |
| TGF-β1 | Unaffected or minimally affected | No significant change[5][6] | N/A | qPCR |
| Arg1 | Unaffected or minimally affected | No significant change[1][6] | Anterior, Middle, Posterior | qPCR |
Effects of this compound in the Spinal Cord Injury Model
| Outcome Measure | Effect of this compound | Details |
| Locomotor Function | Significant Improvement | Attenuated loss of function as measured by open-field, balance beam, and rotarod tests.[9][10] |
| Post-SCI Pain | Significant Attenuation | Reduced pain behaviors.[9] |
| Lesion Size | Reduced | Smaller lesion epicenter observed in treated mice.[9][10] |
| Neuronal Loss | Reduced | Increased neuronal survival at the injury site.[9][10] |
| Myelin Sparing | Increased | Greater preservation of myelin sheaths.[9][10] |
| Microglial Activation | Reduced | Decreased activation state of microglia at the epicenter.[9][10] |
| Pro-inflammatory Mediators | Striking Reduction | Significant decrease in IL-6, MMP-12, IL-1β, TNF-α, iNOS, COX-2, CCL2, CXCL1, and CXCL2 at the epicenter.[9] |
| Systemic Inflammation | Attenuated | Significant reduction of circulating IL-6, CXCL1, and CCL2 in the serum.[9] |
Summary and Conclusion
This compound represents a promising therapeutic agent for the treatment of neurological conditions characterized by a significant neuroinflammatory component. Its targeted mechanism of action, which involves the inhibition of the RNA-binding protein HuR, allows for the selective suppression of pro-inflammatory gene expression. The protocols outlined above provide a framework for evaluating the efficacy of this compound in established mouse models of neuroinflammation and traumatic CNS injury. The quantitative data from these studies consistently demonstrate the potent anti-inflammatory effects of this compound, supporting its further development as a novel therapeutic for a range of debilitating neurological disorders.[5][9]
References
- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 4. alsnewstoday.com [alsnewstoday.com]
- 5. | BioWorld [bioworld.com]
- 6. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-42127 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of SRI-42127, a small molecule inhibitor of the RNA-binding protein HuR, in preclinical animal research. The focus is on its application in models of neuroinflammation.
Introduction
This compound is a novel compound that potently attenuates glial activation and subsequent neuroinflammation.[1][2] It functions by inhibiting the homodimerization of the RNA regulator HuR, a critical step for its translocation from the nucleus to the cytoplasm.[2][3][4] In the cytoplasm, HuR stabilizes the messenger RNA (mRNA) of various pro-inflammatory mediators, leading to their increased production. By preventing this cytoplasmic translocation, this compound effectively suppresses the expression of key inflammatory cytokines and chemokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and various chemokines (e.g., CXCL1, CCL2).[1][3][5][6] Notably, this compound shows minimal to no impact on the production of anti-inflammatory cytokines.[1][3][4][7] These characteristics make this compound a promising therapeutic candidate for neurological diseases driven by glial activation.[2][4]
Mechanism of Action: HuR-Mediated mRNA Stabilization
The mechanism of action for this compound centers on the inhibition of the RNA-binding protein HuR. Under inflammatory conditions, HuR translocates from the nucleus to the cytoplasm, where it binds to adenylate- and uridylate-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of pro-inflammatory mRNAs. This binding protects the mRNAs from degradation, thereby enhancing their translation and amplifying the inflammatory response. This compound disrupts this process by preventing the dimerization of HuR, which is a prerequisite for its nuclear export.[2][3]
Dosage and Administration for Animal Studies
The following tables summarize the dosage and administration details for this compound derived from published animal studies.
Table 1: this compound Dosage and Formulation
| Parameter | Details | Reference |
| Animal Species | C57BL/6 Mice (8-12 weeks old, male and female) | [1][3] |
| Dosage | 10 - 15 mg/kg | [1][5] |
| Route of Administration | Intraperitoneal (i.p.) | [1][5][8] |
| Stock Solution | 20-30 mg/mL in Dimethyl sulfoxide (DMSO) | [1][5] |
| Vehicle | 10% DMSO in 20% 2-hydroxypropyl-β-cyclodextrin | [1][5] |
| Final Concentration | Dilute stock solution 1:10 in vehicle for injection | [1][5] |
Table 2: Dosing Regimens in Different Animal Models
| Animal Model | Dosing Schedule | Reference |
| LPS-Induced Neuroinflammation | 3 doses over a 24-hour period | [1] |
| Spinal Cord Injury | Initial dose 1 hour post-injury, continued for up to 5 days | [8][9] |
| Neuropathic Pain (Spared Nerve Injury) | Initial dose 1 hour post-injury, then every 6 hours for up to 3 days (12 doses total) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
This protocol describes the induction of systemic inflammation leading to neuroinflammation in mice and the subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle solution (10% DMSO, 20% 2-hydroxypropyl-β-cyclodextrin in sterile saline)
-
Sterile syringes and needles
Procedure:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Prepare the this compound solution by diluting the stock (30 mg/mL in DMSO) 1:10 in the vehicle to a final concentration of 3 mg/mL.
-
Induce neuroinflammation by injecting mice intraperitoneally (i.p.) with LPS at a dose of 2 mg/kg.[1]
-
Administer this compound (15 mg/kg, i.p.) or an equivalent volume of the vehicle solution to the control group.[1] The timing of the first dose can vary, but is often given shortly after the LPS challenge.
-
Follow the specific dosing regimen for the study (e.g., three doses over 24 hours).[1]
-
At the designated experimental endpoint (e.g., 24 hours after LPS injection), euthanize the mice.
-
Perfuse the animals with ice-cold phosphate-buffered saline (PBS) and collect brain tissue for downstream analysis.
-
Process the tissue for qPCR to measure mRNA levels of inflammatory cytokines, ELISA to quantify protein levels, or immunohistochemistry to assess glial activation and HuR localization.[1]
This protocol outlines the steps for visualizing the subcellular localization of HuR in brain tissue.
Materials:
-
Formalin-fixed, paraffin-embedded brain sections
-
Primary antibodies: anti-HuR and a cell-type specific marker (e.g., Iba1 for microglia, GFAP for astrocytes)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate the sections with the primary antibodies (anti-HuR and the cell-type marker) overnight at 4°C.
-
Wash the sections with PBS and incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain with DAPI to visualize the nuclei.
-
Mount the sections with an anti-fade mounting medium.
-
Capture images using a fluorescence or confocal microscope.
-
Quantify HuR translocation by measuring the fluorescence intensity of HuR staining in the nucleus versus the cytoplasm of the target cells.[1]
This protocol details the use of this compound in cultured glial cells to assess its anti-inflammatory effects.
Materials:
-
Primary microglia, astrocytes, or BV2 microglial cell line
-
Cell culture medium and supplements
-
LPS
-
This compound
-
Reagents for qPCR or ELISA
Procedure:
-
Seed the glial cells in multi-well plates at a density of 1 x 10^6 cells per well and allow them to adhere overnight.[1][3]
-
Pre-treat the cells with varying concentrations of this compound or vehicle for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.[1][3]
-
Collect the cell culture supernatant to measure secreted cytokines and chemokines by ELISA.[1]
-
Lyse the cells to extract RNA for analysis of gene expression by qPCR.[1]
Concluding Remarks
This compound has demonstrated significant potential as a tool for studying and potentially treating neuroinflammatory conditions in animal models. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies. Adherence to appropriate animal care and use guidelines is essential for all described procedures.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-42127 in Cell Culture Experiments
Introduction
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein Human antigen R (HuR).[1][2][3] HuR plays a critical role in the post-transcriptional regulation of genes involved in inflammation.[4] In response to cellular stress, such as exposure to lipopolysaccharide (LPS), HuR translocates from the nucleus to the cytoplasm.[1][2][3][5] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target mRNAs, including those encoding pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][5] This binding stabilizes the mRNAs and promotes their translation, leading to an amplified inflammatory response. This compound acts by inhibiting the homodimerization of HuR, a step necessary for its nuclear export.[1][2][3] This results in the nuclear retention of HuR, preventing it from stabilizing pro-inflammatory mRNA transcripts in the cytoplasm and thereby attenuating the inflammatory cascade.[1][2][3][5] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its anti-inflammatory effects.
Data Presentation
The following tables summarize the effective concentrations of this compound and its impact on cytokine expression in various glial cell types as reported in the literature.
Table 1: Effective Concentrations of this compound in Glial Cell Culture
| Cell Type | Stimulant | This compound Concentration Range | Incubation Time | Observed Effect | Reference |
| Primary Mouse Microglia | LPS (1 µg/mL) | 0.1 µM - 1.0 µM | 24 hours | Dose-dependent suppression of pro-inflammatory cytokine and chemokine mRNA and protein expression. | [5] |
| BV2 Microglial Cells | LPS (1 µg/mL) | 0.1 µM - 1.0 µM | 24 hours | Significant attenuation of pro-inflammatory cytokine mRNA levels. | [5] |
| Primary Mouse Astrocytes | LPS (1 µg/mL) | 0.5 µM | 24 hours | Suppression of inflammatory cytokine and chemokine production. | [5] |
Table 2: Effect of this compound on Pro-inflammatory Mediator Expression in LPS-Stimulated Primary Mouse Microglia
| Target Mediator | This compound Concentration | % Reduction (mRNA) | % Reduction (Protein) | Reference |
| iNOS | 1.0 µM | ~87.5% | Not Reported | [5] |
| IL-6 | 1.0 µM | ~85% | ~87.5% | [5] |
| IL-1β | 1.0 µM | ~83% | Not Reported | [5] |
| TNF-α | 1.0 µM | Modest Reduction | ~50% | [5] |
| CXCL1 | 1.0 µM | >50% | ~75% | [5] |
| CCL2 | 1.0 µM | Modest Reduction | ~60% | [5] |
| CCL3 | 1.0 µM | >50% | ~70% | [5] |
Note: Percentage reductions are estimations based on the graphical data presented in the cited literature. Actual values may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L)
-
Note: The molecular weight of this compound is required for this calculation. Please refer to the manufacturer's certificate of analysis.
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Treatment of Glial Cells with this compound
This protocol details the steps for treating cultured glial cells (e.g., primary microglia or BV2 cells) with this compound to assess its anti-inflammatory activity following LPS stimulation.
Materials:
-
Cultured glial cells (e.g., primary microglia, BV2 cells)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits)
Procedure:
-
Cell Seeding:
-
Seed the glial cells into multi-well plates at a density appropriate for the planned downstream analysis (e.g., 2.5 x 10^5 cells/mL for a 24-well plate).
-
Incubate the cells at 37°C in a humidified 5% CO2 incubator until they reach the desired confluency (typically 70-80%).
-
-
Cell Stimulation and this compound Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Prepare a working solution of LPS in complete cell culture medium (e.g., 1 µg/mL).
-
Aspirate the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Immediately add the LPS working solution to all wells except for the unstimulated control group.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
For analysis of secreted proteins (e.g., cytokines by ELISA): Collect the cell culture supernatant and store it at -80°C until analysis.
-
For analysis of gene expression (e.g., qPCR): Wash the cells with PBS, and then lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction.
-
For analysis of intracellular proteins (e.g., Western blot): Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer.
-
-
Downstream Analysis:
-
Perform the desired downstream analysis, such as ELISA, qPCR, or Western blotting, to evaluate the effect of this compound on the expression of inflammatory mediators.
-
Mandatory Visualization
Caption: Experimental workflow for this compound treatment of glial cells.
Caption: Mechanism of action of this compound in inhibiting the HuR signaling pathway.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the RNA-Binding Protein HuR Alleviates Neuroinflammation in Experimental Autoimmune Encephalomyelitis: Potential Therapy for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SRI-42127 Treatment in LPS-Stimulated Microglia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, primarily driven by the activation of glial cells such as microglia, is a significant contributor to the pathology of various neurological diseases.[1][2] Lipopolysaccharide (LPS) is a potent immunostimulant commonly used to induce microglial activation and a subsequent pro-inflammatory response in experimental models.[3][4] A key post-transcriptional regulator in this process is the RNA-binding protein HuR, which stabilizes the messenger RNA (mRNA) of many pro-inflammatory mediators.[1] The small molecule SRI-42127 is a novel inhibitor that blocks the necessary homodimerization of HuR, preventing its translocation from the nucleus to the cytoplasm.[5][6] This action effectively suppresses the production of key pro-inflammatory cytokines and chemokines, attenuating the neuroinflammatory cascade. These notes provide detailed protocols and data on the application of this compound for modulating LPS-induced inflammation in microglia.[7][8]
Mechanism of Action
In resting microglia, the RNA-binding protein HuR is predominantly located in the nucleus.[1] Upon stimulation by an inflammatory agent like LPS, HuR forms homodimers, a crucial step for its translocation to the cytoplasm.[1] In the cytoplasm, HuR binds to adenine- and uridine-rich elements (AREs) in the 3' untranslated region of pro-inflammatory mRNAs, enhancing their stability and translation into proteins like TNF-α, IL-6, and various chemokines.[7] this compound acts as an inhibitor of HuR homodimerization, thereby retaining HuR in the nucleus and preventing the upregulation of these inflammatory mediators.[5][7]
Data Summary: In Vitro Efficacy
This compound demonstrates a dose-dependent suppression of pro-inflammatory mediators in primary microglia (PMG) stimulated with LPS. The compound significantly reduces the expression and secretion of key cytokines and chemokines while having minimal to no effect on anti-inflammatory factors.[6][7]
Table 1: Effect of this compound on Pro-Inflammatory mRNA Expression in LPS-Stimulated Primary Microglia (24h)
| Target Gene | Fold Induction (LPS vs. Control) | Fold Suppression (this compound vs. LPS) |
|---|---|---|
| iNOS | ~2300-fold | Significant, dose-dependent |
| IL-6 | ~3500-fold | Significant, dose-dependent |
| IL-1β | High | Significant, dose-dependent |
| TNF-α | High | Minimal suppression |
| CXCL1 | High | Significant, dose-dependent |
| CCL2 | High | Significant, dose-dependent |
(Data summarized from Chellappan et al.[7])
Table 2: Effect of this compound on Pro-Inflammatory Protein Secretion in LPS-Stimulated Primary Microglia (24h)
| Target Protein | Fold Induction (LPS vs. Control) | Fold Suppression (this compound vs. LPS) |
|---|---|---|
| IL-6 | High | Up to 8-fold |
| CXCL1 | ~1100-fold | Significant |
| IL-1β | Detectable | Significant |
| TNF-α | High | Significant |
| CCL2 | High | Significant |
| CCL3 | High | Significant |
(Data summarized from Chellappan et al.[7])
Table 3: Effect of this compound on Anti-Inflammatory Mediators in LPS-Stimulated Primary Microglia (24h)
| Target Mediator | Effect of this compound Treatment |
|---|---|
| TGF-β1 | Unaffected or minimally affected |
| IL-10 | Unaffected or induced at higher doses (~3-fold at 1 µM) |
| Arg1 | Unaffected or minimally affected |
| YM1 | Unaffected or minimally affected |
(Data summarized from Chellappan et al.[6][7])
Experimental Protocols
The following protocols are based on methodologies reported for studying this compound in LPS-stimulated microglia.[7]
Protocol 1: Microglia Culture and LPS/SRI-42127 Treatment
This protocol describes the basic procedure for activating cultured microglia with LPS and treating them with this compound.
-
Cell Plating:
-
Culture primary microglia or BV2 microglial cells in appropriate media and conditions.
-
Plate cells in multi-well plates at a desired density and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of LPS (e.g., from E. coli O111:B4) in sterile, pyrogen-free saline or PBS.
-
Prepare stock solutions of this compound in a suitable solvent like DMSO. Prepare serial dilutions for dose-response experiments.
-
-
Treatment:
-
Remove the old media from the cells.
-
Add fresh media containing the treatments:
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine analysis).[7]
-
-
Sample Harvesting:
-
After incubation, carefully collect the conditioned media (supernatant) for protein analysis (ELISA) or chemotaxis assays. Store at -80°C.
-
Wash the cells with cold PBS and lyse them using an appropriate buffer for RNA (e.g., TRIzol) or protein (e.g., RIPA buffer) extraction.
-
Protocol 2: Analysis of HuR Cytoplasmic Translocation
This protocol uses flow cytometry to quantify the subcellular localization of HuR.
-
Cell Preparation:
-
Culture and treat cells on plates as described in Protocol 1.
-
Harvest cells by gentle scraping or trypsinization.
-
-
Staining:
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for the nucleus using a nuclear dye such as Hoechst.[7]
-
Stain for HuR using a fluorescently-conjugated primary antibody or a primary antibody followed by a fluorescently-conjugated secondary antibody.
-
-
Flow Cytometry:
-
Acquire data on a flow cytometer.
-
Gate on single cells.
-
Analyze the intensity of HuR immunofluorescence that co-localizes with the nuclear dye versus the fluorescence outside the nuclear region to determine the cytoplasmic translocation.[7] A decrease in cytoplasmic HuR signal indicates successful inhibition by this compound.[7]
-
Protocol 3: Quantification of Cytokine and Chemokine Expression
-
Quantitative PCR (qPCR) for mRNA Analysis:
-
Extract total RNA from cell lysates using a standard protocol (e.g., TRIzol/chloroform extraction).
-
Synthesize cDNA from the RNA samples using a reverse transcription kit.
-
Perform qPCR using target-specific primers (e.g., for IL-6, TNF-α, CCL2) and a suitable master mix (e.g., SYBR Green).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, β-actin). Calculate fold changes using the ΔΔCt method.
-
-
ELISA for Secreted Protein Analysis:
-
Use the conditioned media collected in Protocol 1.
-
Perform ELISAs for specific cytokines and chemokines (e.g., IL-6, TNF-α, CXCL1) using commercially available kits according to the manufacturer's instructions.[7]
-
Read the absorbance on a plate reader and calculate protein concentrations based on a standard curve.
-
Protocol 4: Glial-Mediated Chemotaxis Assay
This assay measures the ability of conditioned media from treated microglia to attract immune cells.[7]
-
Preparation of Conditioned Media:
-
Culture and treat primary microglia or astrocytes with LPS and this compound (or vehicle) for 1.5 to 24 hours as described in Protocol 1.[7]
-
Collect the conditioned media and centrifuge to remove any cell debris.
-
-
Transwell Migration Assay:
-
Place the conditioned media in the bottom chamber of a transwell plate.
-
Isolate peripheral neutrophils or monocytes.
-
Plate the isolated immune cells in the upper chamber of the transwell insert (which has a porous membrane).
-
Incubate for several hours to allow migration.
-
-
Quantification:
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per field using a microscope. A reduction in migrated cells in the this compound-treated group indicates suppression of chemokine secretion.[7]
-
Conclusion
This compound is a potent and specific inhibitor of the RNA regulator HuR.[1] By preventing HuR's cytoplasmic translocation in LPS-stimulated microglia, this compound effectively downregulates the production of a broad range of pro-inflammatory mediators.[7][8] This makes it a valuable research tool for studying the pathways of neuroinflammation and a promising therapeutic candidate for neurological diseases driven by glial activation.[2][5][6] The protocols and data presented here provide a framework for utilizing this compound in both in vitro and in vivo models of neuroinflammation.
References
- 1. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. Inhibition of Microglia Activation as a Phenotypic Assay in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Microglial Activation and Neuroprotection against Experimental Brain Injury Is Independent of Hematogenous TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alsnewstoday.com [alsnewstoday.com]
- 6. | BioWorld [bioworld.com]
- 7. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Microglia Responses to Pro-inflammatory Stimuli (LPS, IFNγ+TNFα) and Reprogramming by Resolving Cytokines (IL-4, IL-10) - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of SRI-42127 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SRI-42127 is a novel small molecule inhibitor that targets the RNA-binding protein HuR (Hu-antigen R).[1][2] By preventing the homodimerization of HuR, this compound effectively blocks its translocation from the nucleus to the cytoplasm, a critical step for its function in post-transcriptional gene regulation.[1][3][4] This inhibition leads to a significant reduction in the expression of numerous pro-inflammatory genes, highlighting its therapeutic potential in neuroinflammatory and other inflammatory diseases.[1][2][5][6] These application notes provide detailed protocols for measuring the effects of this compound on gene expression, utilizing quantitative PCR (qPCR) and RNA sequencing (RNA-seq) methodologies.
Introduction
HuR is an RNA-binding protein that plays a crucial role in the post-transcriptional regulation of a wide array of genes, particularly those involved in inflammatory responses.[1][2] It binds to adenine- and uridine-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), enhancing their stability and/or translation.[1] In activated glial cells, HuR translocates from the nucleus to the cytoplasm, where it promotes the expression of pro-inflammatory mediators such as cytokines and chemokines.[1][2]
This compound has been developed to specifically inhibit the homodimerization of HuR, a prerequisite for its cytoplasmic translocation.[1][3] This mechanism of action effectively sequesters HuR in the nucleus, preventing it from interacting with its target mRNAs in the cytoplasm and thereby downregulating the expression of key inflammatory genes.[1][2] This document outlines the experimental procedures to quantify these changes in gene expression following treatment with this compound.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting HuR-mediated gene expression.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Research & Innovation | UAB News [uab.edu]
Application Notes and Protocols for Assessing SRI-42127 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR.[1] HuR plays a critical role in post-transcriptional gene regulation by binding to adenine- and uridine-rich elements (AREs) in the 3' untranslated region of mRNAs, thereby enhancing their stability and translation.[2][3] In the context of inflammation, HuR promotes the expression of numerous pro-inflammatory mediators, including cytokines and chemokines.[4][5] this compound exerts its inhibitory effect by preventing the homodimerization of HuR, a crucial step for its translocation from the nucleus to the cytoplasm where it carries out its function.[1][2] By blocking this process, this compound effectively reduces the production of inflammatory molecules, making it a promising therapeutic candidate for neuroinflammatory and neurodegenerative diseases, as well as neuropathic pain.[1][5][6]
These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of this compound is the inhibition of HuR-mediated pro-inflammatory gene expression. Under inflammatory conditions (e.g., stimulation with lipopolysaccharide - LPS), HuR dimerizes and translocates from the nucleus to the cytoplasm. In the cytoplasm, it binds to the AREs of target mRNAs, such as those for TNF-α, IL-1β, IL-6, and various chemokines, leading to increased protein production and amplification of the inflammatory cascade. This compound disrupts this pathway by preventing HuR dimerization, thus sequestering it in the nucleus and preventing the stabilization of pro-inflammatory mRNAs.
Data Presentation: Summary of this compound Efficacy
The following tables summarize the quantitative data on the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Mediator Production
| Cell Type | Stimulant | Mediator | This compound Concentration | % Inhibition / Fold Change | Reference |
| Primary Microglia (PMG) | LPS | IL-1β mRNA | 0.5 µM | Significant attenuation | [4] |
| Primary Microglia (PMG) | LPS | IL-6 mRNA | 0.5 µM | Significant attenuation | [4] |
| Primary Microglia (PMG) | LPS | TNF-α mRNA | 0.5 µM | Significant attenuation | [4] |
| Primary Microglia (PMG) | LPS | iNOS mRNA | 0.5 µM | Significant attenuation | [4] |
| Primary Astrocytes | LPS | IL-6 Protein | 0.5 µM | Significant reduction | [4] |
| Primary Astrocytes | LPS | CXCL1 Protein | 0.5 µM | Significant reduction | [4] |
| BV2 Microglial Cells | LPS | Pro-inflammatory cytokine mRNAs | Dose-dependent | Significant dose-dependent attenuation | [4] |
Table 2: In Vivo Efficacy of this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Brain Region | Mediator | This compound Treatment | Fold Change vs. LPS Control | Reference |
| Cortex | IL-1β mRNA | 10 mg/kg i.p. | ~2-fold decrease | [4] |
| Cortex | TNF-α mRNA | 10 mg/kg i.p. | ~2-fold decrease | [4] |
| Cortex | CCL2 mRNA | 10 mg/kg i.p. | ~2.5-fold decrease | [4] |
| Hippocampus | IL-1β mRNA | 10 mg/kg i.p. | ~2-fold decrease | [4] |
| Hippocampus | TNF-α mRNA | 10 mg/kg i.p. | ~2-fold decrease | [4] |
Table 3: In Vivo Efficacy of this compound in a Spared Nerve Injury (SNI) Model of Neuropathic Pain
| Tissue | Mediator | This compound Treatment | Fold Change vs. Vehicle | Reference |
| Lumbar Spinal Cord | IL-6 mRNA | 10 mg/kg/day | Significant decrease | [7] |
| Lumbar Spinal Cord | TNF-α mRNA | 10 mg/kg/day | Significant decrease | [7] |
| Lumbar Spinal Cord | IL-1β mRNA | 10 mg/kg/day | Significant decrease | [7] |
| Plasma | IL-1β | 10 mg/kg/day | ~5-fold reduction | [7] |
| Plasma | CCL2 | 10 mg/kg/day | ~20% reduction | [7] |
Experimental Protocols
In Vitro Efficacy Assessment
1. Inhibition of HuR Nuclear-to-Cytoplasmic Translocation
This protocol details the immunofluorescence-based assessment of HuR subcellular localization.
Protocol:
-
Cell Culture: Plate primary microglia or astrocytes on glass coverslips in 24-well plates and culture until they reach the desired confluency.
-
Treatment: Pre-treat cells with varying concentrations of this compound or vehicle (e.g., DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/ml for 24 hours to induce HuR translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 5% normal goat serum for 1 hour. Incubate with primary antibodies against HuR and a cell-specific marker (e.g., Iba1 for microglia, GFAP for astrocytes) overnight at 4°C. The following day, wash and incubate with appropriate fluorescently-labeled secondary antibodies and DAPI for nuclear counterstaining.
-
Imaging and Analysis: Mount the coverslips on slides and acquire images using a fluorescence microscope. Quantify the mean fluorescence intensity of HuR in the nucleus and cytoplasm to calculate the nuclear-to-cytoplasmic (N/C) ratio. A higher N/C ratio in this compound-treated cells indicates inhibition of translocation.[4]
2. Measurement of Pro-inflammatory Cytokine and Chemokine Production
This protocol outlines the quantification of cytokine and chemokine levels in cell culture supernatants and cell lysates.
a. Enzyme-Linked Immunosorbent Assay (ELISA)
Protocol:
-
Sample Collection: After treating and stimulating the cells as described above, collect the cell culture supernatants.
-
ELISA Procedure: Perform ELISAs for specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, CCL2, CXCL1) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the target protein in each sample. Compare the levels between this compound-treated and vehicle-treated groups.
b. Quantitative Real-Time PCR (qPCR)
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers specific for the target genes (e.g., Tnf, Il6, Il1b, Ccl2, Cxcl1) and a housekeeping gene for normalization (e.g., Gapdh).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
3. Assessment of mRNA Stability
This protocol is used to determine if this compound affects the stability of pro-inflammatory mRNAs.
Protocol:
-
Cell Treatment and Stimulation: Treat and stimulate cells as described previously to induce the expression of target mRNAs.
-
Transcription Inhibition: Add a transcription inhibitor, such as actinomycin D, to the culture medium to block further transcription.
-
Time-Course RNA Collection: Harvest cells at different time points after the addition of the transcription inhibitor (e.g., 0, 30, 60, 120 minutes).
-
qPCR Analysis: Extract RNA, synthesize cDNA, and perform qPCR for the target mRNAs.
-
Data Analysis: Determine the mRNA half-life for each target gene in the presence and absence of this compound. An increased rate of mRNA decay in the presence of this compound indicates a destabilizing effect.[4]
In Vivo Efficacy Assessment
1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is used to assess the ability of this compound to suppress acute neuroinflammation.
Protocol:
-
Animal Dosing: Administer this compound (e.g., 10 mg/kg) or vehicle to mice via intraperitoneal (i.p.) injection.
-
Induction of Neuroinflammation: After a set pre-treatment time, inject mice with LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response that leads to neuroinflammation.
-
Tissue Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice and harvest brain tissue.
-
Downstream Analysis:
-
qPCR and ELISA: Process brain homogenates to measure mRNA and protein levels of inflammatory mediators as described in the in vitro protocols.
-
Immunohistochemistry: Perfuse mice with paraformaldehyde, and process brain sections for immunohistochemical staining to assess microglial and astrocyte activation (using markers like Iba1 and GFAP) and HuR subcellular localization.[8]
-
Flow Cytometry: Isolate immune cells from the brain to quantify the infiltration of peripheral immune cells like neutrophils and monocytes.[5]
-
2. Spared Nerve Injury (SNI) Model of Neuropathic Pain
This model is used to evaluate the efficacy of this compound in alleviating chronic pain.
Protocol:
-
SNI Surgery: Perform SNI surgery on one hind paw of the mice, which involves ligating and transecting two of the three branches of the sciatic nerve.
-
Drug Administration: Administer this compound or vehicle daily, starting from the day of surgery.
-
Behavioral Testing: Assess the development of mechanical allodynia (a hallmark of neuropathic pain) at regular intervals using von Frey filaments. A lower paw withdrawal threshold indicates increased pain sensitivity.
-
Tissue Analysis: At the end of the study, collect lumbar spinal cord tissue and plasma for analysis of inflammatory mediators by qPCR, ELISA, and immunohistochemistry as described previously.[7]
3. Spinal Cord Injury (SCI) Model
This model is employed to determine the neuroprotective effects of this compound.
Protocol:
-
SCI Surgery: Induce a contusion injury at a specific thoracic level of the spinal cord.
-
Treatment: Administer this compound or vehicle starting shortly after the injury and continue for a defined period.
-
Functional Outcome Assessment: Evaluate locomotor function using tests such as the Basso Mouse Scale (BMS) for open-field locomotion, balance beam, and rotarod tests.[8]
-
Histological Analysis: At the study endpoint, collect spinal cord tissue to assess lesion size, neuronal loss, myelin sparing, and glial activation through histological and immunohistochemical techniques.[8]
Conclusion
The protocols and data presented here provide a comprehensive framework for evaluating the efficacy of the HuR inhibitor, this compound. These methods, spanning from in vitro mechanistic studies to in vivo models of neuroinflammation and neuropathic pain, will enable researchers to thoroughly characterize the therapeutic potential of this and other related compounds. The consistent findings of this compound in attenuating pro-inflammatory responses underscore the significance of targeting HuR as a strategy for treating a range of neurological disorders.[1][2]
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Reduces Neuroinflammation in Preclinical Study | Technology Networks [technologynetworks.com]
- 7. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Neuropathic Pain with SRI-42127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. A key pathological driver of neuropathic pain is neuroinflammation, mediated by the activation of glial cells such as microglia and astrocytes, and the subsequent release of pro-inflammatory cytokines and chemokines.[1][2][3] The RNA-binding protein HuR (Hu-antigen R) has emerged as a critical regulator in this process.[1][3] HuR post-transcriptionally controls the expression of many pro-inflammatory mediators.[3][4] SRI-42127 is a novel small molecule inhibitor of HuR that shows significant promise in attenuating neuropathic pain by suppressing these neuroinflammatory responses.[1][2]
This compound functions by blocking the homodimerization of HuR, a necessary step for its translocation from the nucleus to the cytoplasm.[3][4] This nuclear retention of HuR prevents it from binding to and stabilizing the mRNAs of pro-inflammatory cytokines, thereby reducing their production.[3][4] In preclinical models of neuropathic pain, systemic administration of this compound has been shown to alleviate mechanical allodynia, a hallmark of this condition, in both the early and chronic phases following nerve injury.[1][2][5] These application notes provide detailed protocols for utilizing this compound as a tool to investigate neuropathic pain and its underlying neuroinflammatory mechanisms.
Mechanism of Action of this compound in Neuropathic Pain
Nerve injury triggers the activation of microglia and astrocytes, which in turn produce a cascade of pro-inflammatory molecules including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Chemokine (C-C motif) ligand 2 (CCL2).[1][2][3] The expression of these inflammatory mediators is, in part, regulated by the RNA-binding protein HuR. This compound inhibits HuR, leading to a downstream reduction in these pro-inflammatory signals and a consequent attenuation of neuropathic pain.[1][2]
Figure 1: Mechanism of Action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in a preclinical model of neuropathic pain (Spared Nerve Injury).
Table 1: Effect of this compound on Pro-inflammatory Mediator mRNA Expression in the Lumbar Spinal Cord 48 hours Post-SNI
| Gene | % Reduction vs. Vehicle Control |
| IL-6 | ~42% |
| COX-2 | ~25% |
| CCL2 | ~20% |
| TNF-α | ~20% |
| Data is derived from qPCR analysis in the lumbar spinal cord of mice 48 hours after Spared Nerve Injury (SNI) and treatment with this compound.[5] |
Table 2: Effect of this compound on Pro-inflammatory Mediator Protein Levels
| Protein | Location | % Reduction vs. Vehicle Control |
| IL-6 | Lumbar Spinal Cord Lysate | ~20% |
| CCL2 | Lumbar Spinal Cord Lysate | ~20% |
| IL-1β | Plasma | ~5-fold reduction |
| CCL2 | Plasma | ~20% |
| Data is derived from ELISA analysis 48 hours after Spared Nerve Injury (SNI) and treatment with this compound.[5] |
Table 3: Effect of this compound on Cellular Infiltrates in the Lumbar Spinal Cord 24 hours Post-SNI
| Cell Population | Observation |
| Infiltrating Macrophages | Reduction |
| IL-6 expressing Microglia | Reduction |
| TNF-α expressing Microglia | Reduction |
| IL-1β expressing Microglia | Reduction |
| CCL2 expressing Microglia | Reduction |
| Data is derived from flow cytometry analysis of the lumbar spinal cord 24 hours after Spared Nerve Injury (SNI) and treatment with this compound.[2][5] |
Experimental Protocols
In Vivo Model of Neuropathic Pain: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and robust model of peripheral neuropathic pain.
Materials:
-
C57Bl/6J mice (8-12 weeks old)
-
Isoflurane/oxygen anesthesia
-
Surgical scissors and forceps
-
Suture material
Procedure:
-
Anesthetize the mouse using isoflurane/oxygen.
-
Make a small incision in the skin of the lateral thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Isolate the common peroneal and tibial nerves.
-
Tightly ligate and sever the common peroneal and tibial nerves, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover on a warming pad.
Administration of this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile saline or PBS
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the vehicle solution: 20% 2-hydroxypropyl-β-cyclodextrin and 10% DMSO in sterile saline.
-
Dissolve this compound in DMSO to a stock concentration of 20 mg/mL.
-
Dilute the this compound stock solution 1:10 in the vehicle solution to a final concentration for injection.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
The dosing regimen can be adapted to the study design. For acute studies, treatment can begin 1 hour post-SNI and be repeated every 6 hours for up to 3 days.[5]
Behavioral Assessment of Mechanical Allodynia: Von Frey Test
Mechanical allodynia, a key feature of neuropathic pain, is assessed using von Frey filaments.
Materials:
-
Von Frey filaments with varying stiffness
-
Elevated wire mesh platform
-
Plexiglas cubicles
Procedure:
-
Habituate the mice to the testing environment by placing them on the wire mesh platform in the Plexiglas cubicles for at least 30 minutes before testing.
-
Apply the von Frey filaments to the lateral aspect of the hind paw, in the territory of the spared sural nerve.
-
Use the up-down method of Dixon to determine the 50% paw withdrawal threshold.[5]
-
A positive response is recorded as a sharp withdrawal of the paw.
-
Establish a baseline mechanical sensitivity before SNI surgery.
Figure 2: Experimental Workflow for Studying this compound.
Molecular and Cellular Analysis
1. Quantitative PCR (qPCR):
-
Isolate total RNA from lumbar spinal cord segments.
-
Synthesize cDNA.
-
Perform qPCR using primers for target genes (e.g., IL-6, TNF-α, IL-1β, CCL2) and a housekeeping gene for normalization.[5]
2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
Prepare protein lysates from lumbar spinal cord tissue or collect plasma samples.
-
Use commercially available ELISA kits to quantify the protein levels of cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, CCL2).[5]
3. Flow Cytometry:
-
Prepare single-cell suspensions from lumbar spinal cords.
-
Stain cells with fluorescently-labeled antibodies against cell surface markers (e.g., CD11b for microglia/macrophages) and intracellular cytokines (e.g., IL-6, TNF-α).
-
Analyze the cell populations using a flow cytometer to quantify the number of infiltrating and cytokine-producing cells.[5]
4. Immunohistochemistry:
-
Perfuse mice with paraformaldehyde (PFA) and collect spinal cords.
-
Post-fix and cryoprotect the tissue before sectioning.
-
Perform immunostaining with primary antibodies against markers of interest (e.g., Iba1 for microglia, GFAP for astrocytes, HuR) followed by fluorescently-labeled secondary antibodies.
-
Visualize and quantify the staining using fluorescence microscopy.
Figure 3: Logical Relationship of Experimental Readouts.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of HuR and neuroinflammation in neuropathic pain. Its ability to potently suppress the production of key pro-inflammatory mediators translates to a significant reduction in pain-like behaviors in preclinical models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies to further elucidate the mechanisms of neuropathic pain and to explore novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SRI-42127 in Glioblastoma Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRI-42127 is a novel small molecule inhibitor of the RNA-binding protein HuR (ELAVL1). HuR is overexpressed in glioblastoma (GBM) and plays a significant role in tumor progression by stabilizing the messenger RNA (mRNA) of various oncogenes, including those involved in cell proliferation, angiogenesis, and immune evasion. By inhibiting HuR, this compound presents a promising therapeutic strategy for glioblastoma. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound in glioblastoma and detailed protocols for its investigation in preclinical research models.
While direct studies on this compound in glioblastoma are emerging, the data and protocols presented here are based on the established role of HuR in glioblastoma and studies involving other HuR inhibitors, such as MS-444 and CMLD-2. This document serves as a guide for researchers to design and execute experiments to evaluate the efficacy and mechanism of this compound in glioblastoma models.
Proposed Mechanism of Action
This compound is understood to inhibit the homodimerization of HuR, a process necessary for its cytoplasmic translocation and function.[1] In the context of glioblastoma, this inhibition is hypothesized to have a dual effect:
-
Direct Anti-Tumor Effect: By preventing HuR from stabilizing the mRNAs of key oncogenes, this compound is expected to decrease the expression of proteins that drive glioblastoma cell proliferation, survival, and invasion.
-
Immune-Modulatory Effect: Emerging evidence suggests a link between HuR inhibition and the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Inhibition of HuR may lead to the accumulation of cytosolic double-stranded DNA (dsDNA), a potent activator of the cGAS-STING pathway. Activation of STING in the tumor microenvironment can lead to the production of type I interferons and other pro-inflammatory cytokines, thereby promoting an anti-tumor immune response.
Data Presentation
The following tables summarize quantitative data from studies on HuR inhibitors in glioblastoma cell lines, providing an expected range of efficacy for this compound.
Table 1: In Vitro Efficacy of HuR Inhibitors on Glioblastoma Cell Viability
| Cell Line | HuR Inhibitor | Concentration (µM) | Effect on Cell Viability | Citation |
| JX12 | MS-444 | 10 | Below IC50 | [2] |
| JX12 | MS-444 | 20 | Below IC50 | [2] |
| JX12 | MS-444 | 34 | IC50 | [2] |
| U87 | MS-444 | 10-20 | Sublethal | [2] |
| U251 | MS-444 | 10-20 | Sublethal | [2] |
| U251 | This compound | 1.2 ± 0.1 | IC50 (HuR dimerization) | [3] |
| U251 | This compound | 2.8 ± 0.4 | IC50 (Cell viability) | [3] |
Table 2: Effect of HuR Inhibitors on Glioblastoma Cell Invasion
| Cell Line | HuR Inhibitor | Concentration (µM) | Reduction in Invasion | Citation |
| JX12 | MS-444 | 10 | Significant inhibition | [2] |
| JX12 | MS-444 | 20 | 95% reduction | [2] |
| JX12 (CD133+) | MS-444 | 10 | ~80% reduction | [2] |
| U87 | MS-444 | Highest sublethal dose | 80-90% reduction | [2] |
| U251 | MS-444 | Highest sublethal dose | 80-90% reduction | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of this compound in glioblastoma research models. These are based on established methods used for other HuR inhibitors and can be adapted for this compound.
Protocol 1: In Vitro Glioblastoma Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87, U251, patient-derived xenograft lines)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
At each time point, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Transwell Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of glioblastoma cells.
Materials:
-
Glioblastoma cell lines
-
Serum-free medium
-
Complete culture medium
-
This compound
-
Transwell inserts with 8 µm pore size polycarbonate membrane
-
Matrigel
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest glioblastoma cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts. Include different concentrations of this compound or vehicle control in the cell suspension.
-
Add 500 µL of complete culture medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of invading cells in several random fields under a microscope.
Protocol 3: In Vivo Glioblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an orthotopic glioblastoma mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Glioblastoma cells (e.g., U87-luciferase)
-
This compound formulation for in vivo administration
-
Stereotactic apparatus
-
Bioluminescence imaging system
-
Anesthetics
Procedure:
-
Culture and harvest U87-luciferase cells.
-
Anesthetize the mice and secure them in a stereotactic apparatus.
-
Inject 1 x 10^5 to 5 x 10^5 U87-luciferase cells in a small volume (2-5 µL) into the striatum of the mouse brain.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Continue to monitor tumor growth by bioluminescence imaging and body weight.
-
At the end of the study (based on tumor burden or clinical signs), euthanize the mice and collect the brains for histological and immunohistochemical analysis.
Mandatory Visualizations
Caption: Proposed mechanism of this compound in glioblastoma.
Caption: Preclinical experimental workflow for this compound.
References
- 1. The RNA-binding protein HuR promotes glioma growth and treatment resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer effects of the HuR inhibitor, MS-444, in malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SRI-42127 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SRI-42127 for cell-based assays. Navigate through our troubleshooting guides and frequently asked questions (FAQs) to address specific issues and refine your experimental protocols.
Troubleshooting Guides
This section offers step-by-step solutions to common challenges encountered when working with this compound.
Issue 1: Determining the Optimal this compound Concentration
A critical step for any new cell line or experimental endpoint is to determine the optimal concentration of this compound that elicits the desired biological effect without causing cytotoxicity.
Solution: Perform a Dose-Response Curve and Assess Cell Viability
This involves treating your cells with a range of this compound concentrations and measuring both the specific inhibitory effect and overall cell health.
Experimental Protocol: Dose-Response and Cytotoxicity Assessment
Objective: To determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) of this compound for a specific endpoint and to assess its cytotoxic effects.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates (clear for microscopy, white or black for luminescence/fluorescence assays)
-
Reagents for your specific functional assay (e.g., ELISA kit for cytokine measurement, luciferase reporter assay system)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay kit)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, and/or luminescence capabilities)
Methodology:
-
Cell Seeding:
-
Culture your target cells to 70-80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is a logarithmic series from 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤0.1%).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
-
Functional Assay:
-
After the incubation period, perform your specific assay to measure the biological effect of this compound. For example, if you are assessing the inhibition of inflammatory cytokine production, you can collect the cell culture supernatant for ELISA analysis.[1]
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Following the functional assay or in a parallel plate, assess cell viability.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Incubate for 2-4 hours at 37°C until formazan crystals form.[2]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
-
Data Analysis:
-
For the functional assay, plot the response (e.g., cytokine concentration) against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
For the viability assay, normalize the absorbance values to the vehicle control (100% viability) and plot cell viability (%) against the log of the this compound concentration.
-
Experimental Workflow Diagram
References
Technical Support Center: Improving the Efficacy of SRI-42127 Treatment In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of SRI-42127 in in vivo experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR.[1][2][3] It functions by blocking the homodimerization of HuR, which is a necessary step for its translocation from the nucleus to the cytoplasm.[1][3] By preventing this translocation, this compound inhibits HuR's function of stabilizing pro-inflammatory messenger RNAs (mRNAs), thereby reducing the production of inflammatory mediators.[1][2]
Q2: What is the recommended formulation and dosage for in vivo studies with this compound?
A2: Based on published studies, a common formulation for this compound involves dissolving it in DMSO and then diluting it in a solution of 2-hydroxypropyl-β-cyclodextrin.[1] Dosages in mice have ranged from 10 mg/kg to 15 mg/kg administered intraperitoneally (i.p.).[1][4] However, the optimal dosage and frequency may vary depending on the animal model and the specific experimental goals. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q3: How can I confirm that this compound is engaging its target (HuR) in my in vivo model?
A3: Target engagement can be assessed by measuring the subcellular localization of HuR. In tissues of interest (e.g., brain or spinal cord), you can perform immunohistochemistry or immunofluorescence to visualize and quantify the nuclear versus cytoplasmic levels of HuR in specific cell types, such as microglia and astrocytes.[1] A successful treatment with this compound should result in a significant retention of HuR in the nucleus of activated cells compared to vehicle-treated controls.[1]
Q4: What are the expected downstream effects of successful this compound treatment in a neuroinflammation model?
A4: Successful treatment should lead to a significant reduction in the mRNA and protein levels of pro-inflammatory mediators such as IL-1β, IL-6, TNF-α, and iNOS.[1][2] You can measure these changes using qPCR, ELISA, or Western blotting on tissue homogenates.[1] Additionally, you may observe a reduction in the infiltration of peripheral immune cells, such as neutrophils and monocytes, into the central nervous system.[1][2]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of HuR dimerization, the possibility of off-target effects with any small molecule inhibitor cannot be entirely ruled out. Studies have shown that this compound does not significantly affect the levels of anti-inflammatory cytokines like TGF-β1 and IL-10, suggesting a degree of specificity.[1][2] However, it is always good practice to include appropriate controls and potentially assess the expression of a panel of unrelated genes or proteins to monitor for unforeseen effects.
II. Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your in vivo experiments with this compound.
Problem Area 1: Formulation and Administration
Q: My this compound formulation is cloudy or appears to have precipitated. What should I do?
A: This is a common issue with poorly soluble small molecules.
-
Initial Checks:
-
Solvent Quality: Ensure your DMSO is anhydrous and of high purity.
-
Cyclodextrin Solution: Prepare the 2-hydroxypropyl-β-cyclodextrin solution fresh and ensure it is fully dissolved before adding the this compound/DMSO stock.
-
-
Troubleshooting Steps:
-
Sonication: After preparing the final formulation, sonicate the solution for 5-10 minutes to aid in dissolution.
-
Gentle Warming: Gently warm the solution to 37°C to improve solubility. Avoid excessive heat, which could degrade the compound.
-
pH Adjustment: Although not commonly reported for this compound, for some compounds, adjusting the pH of the vehicle can improve solubility. This should be approached with caution as it can affect in vivo tolerability.
-
Alternative Formulation: If precipitation persists, consider exploring other formulation strategies for poorly soluble drugs, such as using a different co-solvent or a lipid-based formulation.
-
Problem Area 2: Lack of Efficacy or Inconsistent Results
Q: I am not observing the expected anti-inflammatory effects of this compound in my animal model. What are the potential reasons?
A: A lack of efficacy can stem from several factors, from drug delivery to the biological model itself.
-
Initial Checks:
-
Dosing Accuracy: Double-check your calculations for the dose and the concentration of your dosing solution. Ensure accurate and consistent administration volumes.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
-
Troubleshooting Steps:
-
Pharmacokinetics (PK) and Bioavailability: The compound may not be reaching sufficient concentrations at the target site. Consider conducting a pilot PK study to measure the concentration of this compound in plasma and the tissue of interest at various time points after administration.
-
Target Engagement Confirmation: As mentioned in the FAQs, it is crucial to confirm that this compound is inhibiting HuR translocation in your specific model. If you do not see a significant shift of HuR to the nucleus, the downstream anti-inflammatory effects will likely be absent.
-
Dosing Regimen: The dosing frequency may be insufficient to maintain a therapeutic concentration of the drug. Based on the half-life of the compound (if known) or empirical testing, you may need to increase the dosing frequency.
-
Model-Specific Factors: The inflammatory stimulus in your model may be too strong or may operate through pathways that are not predominantly regulated by HuR. Ensure your model is appropriate for testing a HuR-targeted therapy.
-
Problem Area 3: Toxicity or Adverse Events
Q: My animals are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. What should I do?
A: Toxicity can be related to the compound itself or the formulation vehicle.
-
Initial Checks:
-
Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle-induced and compound-induced toxicity. High concentrations of DMSO can be toxic.
-
Dose: You may be administering a dose that is above the maximum tolerated dose (MTD) for your specific animal strain and model.
-
-
Troubleshooting Steps:
-
Dose Reduction: Perform a dose-ranging toxicity study to identify a lower, non-toxic, but still efficacious dose.
-
Formulation Optimization: If the vehicle is suspected to be the cause, try to reduce the concentration of DMSO in the final formulation or explore alternative, less toxic vehicles.
-
Monitor for Off-Target Effects: Conduct a preliminary analysis of key metabolic and organ function markers (e.g., liver enzymes in the blood) to identify potential organ-specific toxicity.
-
III. Data Presentation
Table 1: Summary of In Vivo Efficacy Data for this compound in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
| Parameter | Vehicle + LPS | This compound (15 mg/kg) + LPS | Expected Outcome |
| HuR Nuclear/Cytoplasmic Ratio in Microglia | Decreased | Significantly Increased vs. Vehicle | Nuclear retention of HuR |
| IL-1β mRNA Expression (fold change) | High | Significantly Decreased vs. Vehicle | Reduction in pro-inflammatory cytokine |
| IL-6 mRNA Expression (fold change) | High | Significantly Decreased vs. Vehicle | Reduction in pro-inflammatory cytokine |
| TNF-α mRNA Expression (fold change) | High | Significantly Decreased vs. Vehicle | Reduction in pro-inflammatory cytokine |
| iNOS mRNA Expression (fold change) | High | Significantly Decreased vs. Vehicle | Reduction in pro-inflammatory mediator |
| Neutrophil Infiltration (cells/field) | High | Significantly Decreased vs. Vehicle | Reduced immune cell recruitment |
| Monocyte Infiltration (cells/field) | High | Significantly Decreased vs. Vehicle | Reduced immune cell recruitment |
Note: This table is a qualitative summary based on published findings. Actual quantitative values will vary depending on the specific experimental conditions.
IV. Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Neuroinflammation
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Induction of Neuroinflammation: Administer Lipopolysaccharide (LPS) via intraperitoneal (i.p.) injection at a dose of 2 mg/kg.
-
Preparation of this compound Formulation:
-
Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.
-
Prepare a 20% solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.
-
For a final dose of 15 mg/kg, dilute the this compound stock solution 1:10 in the 20% cyclodextrin solution. The final vehicle concentration will be 10% DMSO and 2% 2-hydroxypropyl-β-cyclodextrin.
-
-
Administration:
-
Administer the prepared this compound formulation or the vehicle control via i.p. injection at a volume of 10 mL/kg.
-
The first dose is typically given 30 minutes after the LPS injection.
-
Subsequent doses can be administered according to the experimental design (e.g., a total of three doses over 24 hours).[1]
-
-
Tissue Collection: At the designated endpoint (e.g., 24 hours after LPS), euthanize the animals and collect tissues of interest (e.g., brain, spinal cord) for downstream analysis.
Protocol 2: Assessment of HuR Subcellular Localization by Immunofluorescence
-
Tissue Preparation:
-
Perfuse animals with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose.
-
Section the brain into 30-40 µm thick sections using a cryostat.
-
-
Immunostaining:
-
Permeabilize the tissue sections with 0.3% Triton X-100 in PBS.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-HuR antibody.
-
Goat anti-Iba1 antibody (for microglia) or Goat anti-GFAP antibody (for astrocytes).
-
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-goat) for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of HuR within Iba1-positive or GFAP-positive cells using image analysis software (e.g., ImageJ/Fiji).
-
Calculate the nuclear-to-cytoplasmic ratio of HuR for each cell.
-
V. Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the pro-inflammatory pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for common in vivo issues with this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting SRI-42127 delivery in animal models
Welcome to the technical support center for SRI-42127. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful delivery of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR.[1][2][3][4] It functions by blocking the homodimerization of HuR, a crucial step for its translocation from the nucleus to the cytoplasm.[1][2][3][4] By retaining HuR in the nucleus, this compound prevents the stabilization and translation of messenger RNAs (mRNAs) that code for pro-inflammatory mediators, including IL-1β, IL-6, TNF-α, iNOS, CXCL1, and CCL2.[1][3][4] Notably, it does not appear to significantly impact anti-inflammatory cytokines like TGF-β1 and IL-10.[1][3][4]
Q2: What is the recommended formulation for in vivo delivery of this compound?
A2: For intraperitoneal (i.p.) injection in mice, a well-documented formulation involves dissolving this compound in DMSO and then diluting it in a cyclodextrin solution. Specifically, a stock solution of 30 mg/mL in DMSO is diluted 1:10 in a 20% solution of 2-hydroxypropyl-β-cyclodextrin.[1] The final injection volume for a 15 mg/kg dose should consist of 10% DMSO and 2% 2-hydroxypropyl-β-cyclodextrin as the vehicle.[1]
Q3: Does this compound cross the blood-brain barrier?
A3: Yes, studies have shown that this compound has good penetration into central nervous system (CNS) tissues.[1][5] Following intraperitoneal injection, it can reach concentrations of approximately 1.3 μM in the brain within 30 minutes.[1]
Q4: Is this compound toxic to cells or animals at the recommended doses?
A4: In vitro viability assays have demonstrated that this compound is not toxic to primary microglia within the effective dose range.[1] Animal studies utilizing doses of 15 mg/kg have not reported overt toxicity.[1]
Q5: What are the known off-target effects of this compound?
A5: While this compound is designed to be a specific inhibitor of HuR dimerization, variable responses in different cell types or under different stimulatory conditions could suggest potential off-target effects.[1] However, studies have shown a degree of specificity, as this compound does not inhibit the cytoplasmic translocation of another nuclear protein, HMGB1, under the same inflammatory conditions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation. | Improper mixing or incorrect solvent ratios. | Ensure this compound is fully dissolved in 100% DMSO before diluting with the 20% 2-hydroxypropyl-β-cyclodextrin solution. Prepare the formulation fresh before each use. |
| Low or variable efficacy in reducing pro-inflammatory cytokines. | Suboptimal dosing regimen for the specific experimental endpoint. | The timing and frequency of administration are critical. For acute effects on cytokine mRNA, a single dose administered shortly after the inflammatory stimulus may be sufficient. For assessing changes in cell populations or protein levels over a longer period, multiple doses (e.g., every 6 hours) may be necessary.[1] |
| Inadequate CNS penetration. | While this compound has been shown to cross the blood-brain barrier, ensure the formulation and administration protocol are followed precisely.[1] Verify the integrity of the compound if it has been stored for an extended period. | |
| Inconsistent results between experiments. | Differences in animal age, sex, or inflammatory stimulus. | Use age- and sex-matched animals for all experimental groups.[3] Ensure the dose and timing of the inflammatory agent (e.g., LPS) are consistent across all experiments.[1] |
| Vehicle effects. | Always include a vehicle control group that receives the same formulation (10% DMSO and 2% 2-hydroxypropyl-β-cyclodextrin) without this compound to account for any effects of the solvents.[1] |
Experimental Protocols
In Vivo Delivery of this compound in a Mouse Model of Neuroinflammation
This protocol is adapted from studies using a lipopolysaccharide (LPS)-induced neuroinflammation model in C57BL/6J mice.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile, pyrogen-free saline
-
Lipopolysaccharide (LPS) from E. coli
-
8- to 12-week-old C57BL/6J mice[1]
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.
-
Prepare a 30 mg/mL stock solution of this compound in 100% DMSO.
-
Immediately before use, dilute the this compound stock solution 1:10 with the 20% 2-hydroxypropyl-β-cyclodextrin solution. The final vehicle composition will be 10% DMSO and 2% 2-hydroxypropyl-β-cyclodextrin.
-
-
Animal Dosing:
-
Induce neuroinflammation by injecting LPS intraperitoneally (i.p.) at a dose of 2 mg/kg.[1]
-
Administer this compound at a dose of 15 mg/kg via i.p. injection.[1]
-
The timing of this compound administration depends on the experimental goals:
-
For analysis of acute cytokine induction, administer this compound within 10-15 minutes after the LPS injection.[1]
-
For assessment of microglial activation and immune cell infiltration, a multi-dose regimen may be employed (e.g., three doses administered 6 hours apart, starting 30 minutes after LPS).[1]
-
-
-
Tissue Collection and Analysis:
Quantitative Data Summary
Table 1: In Vivo Administration and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Route of Administration | Intraperitoneal (i.p.) | C57BL/6J Mice | [1] |
| Dosage | 15 mg/kg | C57BL/6J Mice | [1] |
| Formulation Vehicle | 10% DMSO, 2% 2-hydroxypropyl-β-cyclodextrin | C57BL/6J Mice | [1] |
| CNS Concentration | ~1.3 µM | C57BL/6J Mice | [1] |
| Time to Peak CNS Conc. | 0.5 hours post-injection | C57BL/6J Mice | [1] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound delivery.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research & Innovation | UAB News [uab.edu]
potential off-target effects of SRI-42127
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SRI-42127. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of the RNA-binding protein HuR.[1][2] Its primary mechanism involves blocking the homodimerization of HuR, a process necessary for its translocation from the cell nucleus to the cytoplasm.[1][2][3] By preventing this translocation, this compound effectively sequesters HuR in the nucleus, thereby inhibiting its function of stabilizing the messenger RNA (mRNA) of pro-inflammatory mediators.[4][5] This leads to a potent attenuation of inflammatory responses driven by activated glial cells.[1]
Q2: Are there any known off-target effects of this compound?
Current preclinical data suggests that this compound is highly target-specific.[4] Studies have shown that while it significantly suppresses the production of numerous pro-inflammatory cytokines and chemokines, it has minimal to no effect on the levels of anti-inflammatory cytokines such as TGF-β1, IL-10, YM1, and Arg1.[3][4][5][6] One study noted that variable responses to HuR inhibitors in general could stem from potential off-target effects, different mechanisms of HuR inhibition, or cell-type-specific roles of HuR.[4] However, for this compound specifically, no significant off-target liabilities have been reported in the reviewed literature. Additionally, no overt toxicity to glial or neuronal cells has been observed at effective concentrations.[4]
Q3: My experimental results with this compound are not what I expected. How can I troubleshoot this?
If you are observing unexpected results, consider the following troubleshooting steps:
-
Confirm Compound Integrity and Concentration: Ensure the compound is properly stored and that the correct concentration is being used. Perform a dose-response curve to verify the IC50 in your specific cell type or model system.
-
Verify Target Engagement: Confirm that this compound is engaging its target, HuR, in your experimental setup. This can be assessed by examining the subcellular localization of HuR via immunofluorescence or Western blotting of nuclear and cytoplasmic fractions. A successful treatment should show an increase in nuclear HuR and a decrease in cytoplasmic HuR in activated cells.
-
Assess Cell Health: Perform a cell viability assay (e.g., PrestoBlue, as used in some publications) to rule out cytotoxicity as a confounding factor in your experimental results.[4]
-
Consider Experimental Model Specifics: The effects of this compound can be cell-type and stimulus-dependent. The timing of treatment relative to cellular activation (e.g., with LPS) is also critical. Ensure your experimental design is aligned with published protocols.
-
Investigate Downstream Markers: If the primary readout is ambiguous, assess a panel of downstream markers of HuR activity. This could include measuring the mRNA and protein levels of key pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.
Troubleshooting Guide: Investigating Unexpected Results or Potential Off-Target Effects
While this compound has a high degree of specificity, unexpected results may warrant a systematic investigation.
Summary of this compound On-Target Effects on Inflammatory Mediators
The following table summarizes the documented on-target effects of this compound on key pro-inflammatory mediators. This can serve as a baseline for expected outcomes.
| Mediator | Effect of this compound Treatment |
| Pro-inflammatory Cytokines | |
| IL-1β | Significantly attenuated/suppressed[2][3][4] |
| IL-6 | Significantly attenuated/suppressed[2][3][4][7] |
| TNF-α | Significantly attenuated/suppressed[3][4][7] |
| Inflammatory Enzymes | |
| iNOS | Significantly attenuated/suppressed[3][4][7] |
| COX-2 | Protein levels suppressed[7] |
| Chemokines | |
| CXCL1 | Significantly attenuated/suppressed[2][3][4] |
| CCL2 | Significantly attenuated/suppressed[3][4][7] |
| Anti-inflammatory Cytokines | |
| TGF-β1 | Unaffected or minimally affected[3][4][6] |
| IL-10 | Unaffected or minimally affected[3][4][5][6] |
| Arg1 | Unaffected or minimally affected[3][4][5][6] |
Experimental Protocols
Below are generalized methodologies for key experiments to assess the effects of this compound.
Protocol 1: Assessing HuR Subcellular Localization by Immunofluorescence
-
Cell Culture and Treatment: Plate primary glial cells or a relevant cell line on coverslips. Stimulate the cells with an inflammatory agent (e.g., 1 µg/ml LPS) and co-treat with varying doses of this compound or vehicle for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against HuR. Follow this with a fluorescently labeled secondary antibody. A nuclear counterstain (e.g., Hoechst or DAPI) is essential.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic (N/C) ratio of the HuR fluorescence signal. A successful experiment will show a higher N/C ratio in this compound-treated cells compared to vehicle-treated activated cells.
Protocol 2: Quantifying Cytokine mRNA Levels by qPCR
-
Cell Lysis and RNA Extraction: Following cell treatment with LPS and this compound, lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action for this compound, blocking HuR dimerization and nuclear export.
General Workflow for Investigating Potential Off-Target Effects
Caption: A logical workflow for troubleshooting and investigating potential off-target effects.
References
- 1. alsnewstoday.com [alsnewstoday.com]
- 2. Research & Innovation | UAB News [uab.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
how to minimize SRI-42127 toxicity in vitro
Welcome to the technical support center for SRI-42127. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective and safe use of this compound in in vitro experiments. Here you will find frequently asked questions and troubleshooting guides to help you minimize potential toxicity and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the RNA-binding protein HuR.[1][2] HuR plays a significant role in regulating the expression of pro-inflammatory mediators.[3][4] In resting cells, HuR is primarily located in the nucleus. Upon cellular stress or activation (e.g., by lipopolysaccharide - LPS), HuR forms homodimers and translocates to the cytoplasm.[1][4][5] In the cytoplasm, it binds to adenine- and uridine-rich elements (AREs) in the 3' untranslated region (3' UTR) of target mRNAs, leading to their stabilization and increased translation into pro-inflammatory proteins like IL-1β, IL-6, and TNF-α.[2][3][5] this compound's mechanism of action is to block the dimerization of HuR, which is a critical step for its translocation to the cytoplasm.[1][4] By preventing this, this compound effectively keeps HuR in the nucleus, leading to the degradation of its target mRNAs and a potent suppression of the inflammatory response.[3][5]
Q2: Is this compound toxic to cells in vitro?
A2: Based on published studies, this compound has not been found to be overtly toxic to primary glial cells or neuronal cells within its effective therapeutic window.[5] Specifically, a Prestoblue cell viability assay showed no toxicity in primary microglia for concentrations up to 1.0 μM, a dose at which the compound effectively suppresses inflammatory cytokine production.[5][6]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The effective concentration of this compound for suppressing pro-inflammatory mediators in in vitro glial cell models is in the range of 0.1 μM to 1.0 μM.[5] Significant suppression of cytokines like IL-6 can be observed at 0.1 μM, with maximal effects on a broader range of inflammatory factors seen at 1.0 μM.[5] It is always recommended to perform a dose-response curve in your specific cell system to determine the optimal, non-toxic concentration.
Q4: How can I confirm that this compound is not causing toxicity in my specific cell type?
A4: It is good practice to perform a cell viability or cytotoxicity assay in parallel with your primary experiment. This will help you confirm that the observed effects are due to the specific inhibitory action of this compound and not due to cellular toxicity. Standard assays include the Prestoblue, MTT, or LDH release assays. A detailed protocol for a general cell viability assay is provided in the "Experimental Protocols" section below.
Q5: What are the known off-target effects of this compound?
A5: this compound has been shown to be specific for inhibiting the cytoplasmic translocation of HuR. For example, it did not block the translocation of another nuclear protein, HMGB1, in LPS-stimulated microglia, suggesting a specific mechanism of action.[5] While anti-inflammatory cytokines like IL-10 and TGF-β1 were largely unaffected or only minimally affected by this compound, it is always advisable to assess a panel of relevant targets in your experimental system to rule out potential off-target effects.[3][5]
Troubleshooting Guides
Problem: I am observing significant cell death after treating my cells with this compound.
Possible Causes and Solutions:
-
Incorrect Compound Concentration:
-
Troubleshooting Step: Double-check your calculations for preparing the stock solution and working dilutions. An error in calculation could lead to a much higher concentration than intended.
-
Recommendation: Prepare a fresh dilution from your stock solution and repeat the experiment. Always perform a dose-response experiment to identify the optimal non-toxic concentration for your specific cell line.
-
-
Solvent Toxicity:
-
Troubleshooting Step: this compound is typically dissolved in a solvent like DMSO. High concentrations of DMSO can be toxic to cells.
-
Recommendation: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%). Run a "vehicle control" experiment where you treat cells with the same concentration of the solvent alone to assess its effect on cell viability.
-
-
Cell Culture Conditions:
-
Troubleshooting Step: Sub-optimal cell culture conditions (e.g., contamination, high cell density, nutrient depletion) can make cells more sensitive to any treatment.
-
Recommendation: Regularly check your cultures for any signs of stress or contamination. Ensure you are using healthy, sub-confluent cells for your experiments.
-
-
Cell-Type Specific Sensitivity:
-
Troubleshooting Step: While this compound has been shown to be non-toxic in glial and neuronal cells, other cell types might have different sensitivities.
-
Recommendation: Perform a baseline cytotoxicity assay (see "Experimental Protocols") for your specific cell line to establish a non-toxic working concentration range for this compound.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound on Pro-inflammatory Mediators
| Cell Type | Stimulant | Mediator | Concentration of this compound | Fold Suppression/Reduction | Reference |
| Primary Microglia | LPS | IL-6 | 0.1 µM | ~1.7-fold | [5] |
| Primary Microglia | LPS | IL-6 | 1.0 µM | ~10-fold | [5] |
| Primary Microglia | LPS | IL-1β | 1.0 µM | ~5-fold | [5] |
| Primary Microglia | LPS | TNF-α | 1.0 µM | ~5-fold | [5] |
| BV2 Microglia | LPS | IL-6 mRNA | 1.0 µM | Significant attenuation | [5] |
| BV2 Microglia | LPS | TNF-α mRNA | 1.0 µM | Significant attenuation | [5] |
| Lumbar Spinal Cord | SNI | IL-6 mRNA | (in vivo) | ~42% reduction | [1] |
| Lumbar Spinal Cord | SNI | TNF-α mRNA | (in vivo) | ~20% reduction | [1] |
| Lumbar Spinal Cord | SNI | CCL2 mRNA | (in vivo) | ~20% reduction | [1] |
Note: SNI = Spared Nerve Injury, a model for neuropathic pain. Data from in vivo studies is included to show downstream effects on mRNA levels.[1]
Experimental Protocols
Protocol: Cell Viability Assessment using a Resazurin-based Assay (e.g., Prestoblue)
This protocol describes a general method to assess the cytotoxicity of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., sterile DMSO)
-
96-well clear-bottom cell culture plates
-
Resazurin-based cell viability reagent (e.g., Prestoblue)
-
Phosphate-Buffered Saline (PBS)
-
Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
Methodology:
-
Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of solvent used in the dilutions. Include a "no treatment" control (medium only) and a "no cell" control (medium only, for background fluorescence).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours).
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10% of the well volume).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell type.
-
Fluorescence Measurement: Measure the fluorescence of each well using a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells from all other wells.
-
Calculate the percentage of cell viability for each treatment relative to the "no treatment" control:
-
% Viability = (Fluorescence_treated / Fluorescence_no_treatment) * 100
-
-
Plot the % viability against the concentration of this compound to determine the concentration at which no significant toxicity is observed.
-
Visualizations
Caption: Mechanism of action for this compound in suppressing inflammation.
Caption: Workflow for in vitro cytotoxicity assessment of this compound.
Caption: Troubleshooting guide for unexpected cell death with this compound.
References
- 1. Inhibition of the RNA Regulator HuR by this compound Attenuates Neuropathic Pain After Nerve Injury Through Suppression of Neuroinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post‐Injury Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: SRI-42127 Experimental Design
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SRI-42127, a novel small molecule inhibitor of the RNA-binding protein HuR.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that blocks the homodimerization of the RNA regulator HuR.[1] This dimerization is a critical step for HuR's translocation from the nucleus to the cytoplasm.[2][3] By preventing this, this compound effectively sequesters HuR in the nucleus, thereby inhibiting its function in stabilizing pro-inflammatory messenger RNAs (mRNAs) in the cytoplasm.[1][4] This leads to a reduction in the production of various pro-inflammatory mediators.[5]
Q2: In what experimental models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in both in vitro and in vivo models of neuroinflammation. Key models include:
-
In vitro: Lipopolysaccharide (LPS)-activated primary microglia and astrocytes.[1][4]
-
In vivo: Mouse models of LPS-induced neuroinflammation and spinal cord injury (SCI).[3][5] It has also been shown to attenuate neuropathic pain after nerve injury.[6]
Q3: What are the expected effects of this compound on inflammatory mediators?
A3: this compound significantly attenuates the production of pro-inflammatory cytokines and chemokines.[7] Notably, it suppresses the expression of IL-1β, IL-6, TNF-α, iNOS, CXCL1, CXCL2, CXCL10, CCL2, CCL3, and CCL4.[4] However, it has been observed to have minimal or no effect on anti-inflammatory cytokines such as TGF-β1 and IL-10.[4][8]
Q4: Does this compound cross the blood-brain barrier?
A4: Yes, preclinical studies in mice have shown that this compound can penetrate the blood-brain barrier and rapidly suppress neuroinflammatory responses within the central nervous system (CNS).[5][9]
Q5: What is the typical timeframe for observing the effects of this compound in cell culture?
A5: In cultured primary microglia and astrocytes stimulated with LPS, significant suppression of pro-inflammatory mediator production by this compound can be observed within hours. For instance, treatment for 1.5 hours has been shown to block glial-produced chemoattraction.[4] Measurement of mRNA levels by qPCR after 24 hours of treatment also shows significant dose-dependent attenuation.[4]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No significant reduction in pro-inflammatory cytokine mRNA levels after this compound treatment. | Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell type or density. | Perform a dose-response curve to determine the optimal concentration for your experimental setup. In primary microglia, effective concentrations have been demonstrated in the micromolar range.[4] |
| Incorrect Timing of Treatment: this compound may have been added too late relative to the inflammatory stimulus. | Administer this compound concurrently with or shortly after the inflammatory stimulus (e.g., LPS). For in vivo studies, administration 1 hour after injury has been shown to be effective.[3] | |
| Cell Viability Issues: High concentrations of this compound or the vehicle could be causing cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cell death. | |
| Inconsistent results in HuR subcellular localization experiments (Immunofluorescence). | Issues with Cell Fixation/Permeabilization: Improper fixation or permeabilization can lead to artifacts in protein localization. | Optimize your immunofluorescence protocol. Ensure adequate fixation and permeabilization to allow antibody access to the nucleus and cytoplasm. |
| Subjectivity in Quantification: Manual assessment of nuclear vs. cytoplasmic staining can be subjective. | Implement a quantitative method for analyzing HuR localization, such as calculating the nuclear-to-cytoplasmic (N/C) fluorescence intensity ratio in a sufficient number of cells.[4] | |
| Failure to observe suppression of immune cell migration in a transwell assay. | Conditioned media not sufficiently potent: The concentration of chemoattractants in the conditioned media from stimulated glia may be too low. | Ensure robust activation of the glial cells with an appropriate concentration of LPS. Confirm the production of key chemokines like CCL2 in the conditioned media by ELISA. |
| Incorrect timing of conditioned media collection: The peak of chemokine secretion may have been missed. | Collect conditioned media at various time points after stimulation (e.g., 1.5 hours as a starting point) to determine the optimal collection time.[4] |
Quantitative Data Summary
Table 1: Effect of this compound on Pro-inflammatory Mediator mRNA Expression in LPS-stimulated Primary Microglia
| Target Gene | Fold Induction (LPS + Vehicle) | Fold Suppression (LPS + this compound) |
| IL-6 | ~3500-fold | ~13-fold |
| IL-1β | Not specified | ~9-fold |
| iNOS | ~2300-fold | 3- to 7-fold |
| TNF-α | Not specified | 3- to 7-fold |
| CCL2 | Not specified | 3- to 7-fold |
| MMP-12 | Not specified | 3- to 7-fold |
| CXCL1 | Not specified | 3- to 7-fold |
| CXCL2 | Not specified | 3- to 7-fold |
| Data synthesized from studies on LPS-stimulated microglia and spinal cord injury models.[3][4] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Efficacy in Primary Glia
-
Cell Culture: Culture primary microglia or astrocytes in appropriate media.
-
Stimulation and Treatment: Pre-treat cells with varying doses of this compound or vehicle for a specified time (e.g., 30 minutes). Subsequently, stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL).
-
Sample Collection:
-
For qPCR: After 24 hours, lyse the cells and extract total RNA.
-
For ELISA: After 24 hours, collect the conditioned media and centrifuge to remove cellular debris.
-
-
Analysis:
-
qPCR: Synthesize cDNA from the extracted RNA and perform quantitative real-time PCR to measure the mRNA levels of pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α, iNOS, CCL2).
-
ELISA: Use commercially available ELISA kits to quantify the protein concentration of secreted cytokines and chemokines in the conditioned media.
-
Protocol 2: Immunofluorescence for HuR Subcellular Localization
-
Cell Culture and Treatment: Grow primary astrocytes or microglia on glass coverslips. Treat the cells with vehicle, LPS + vehicle, or LPS + this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., serum).
-
Incubate with a primary antibody against HuR and a cell-type-specific marker (e.g., GFAP for astrocytes, Iba1 for microglia).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of HuR in individual cells. Calculate the nuclear-to-cytoplasmic (N/C) ratio to assess HuR translocation. An increase in the N/C ratio indicates nuclear retention of HuR.[4]
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting pro-inflammatory protein production.
References
- 1. researchgate.net [researchgate.net]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research & Innovation | UAB News [uab.edu]
- 6. researchgate.net [researchgate.net]
- 7. medindia.net [medindia.net]
- 8. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Technical Support Center: Overcoming Resistance to SRI-42127 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the novel HuR inhibitor, SRI-42127. The information is designed to help researchers anticipate and overcome potential resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the RNA-binding protein HuR (also known as ELAVL1). It functions by specifically targeting and inhibiting the dimerization of HuR, a process that is crucial for its translocation from the nucleus to the cytoplasm and its subsequent function in stabilizing target mRNAs.[1][2] By preventing HuR dimerization, this compound effectively reduces the cytoplasmic levels of active HuR, leading to the destabilization and decreased translation of numerous mRNAs that encode for proteins involved in cancer progression, such as those promoting cell proliferation and survival.[1][2]
Q2: Which cancer types are potentially sensitive to this compound?
Preclinical studies have demonstrated the potential of this compound in treating glioblastoma.[1][3] In patient-derived glioblastoma xenolines, this compound has been shown to inhibit HuR multimer formation, leading to cell proliferation arrest, induction of apoptosis, and inhibition of colony formation.[1] Given that HuR is overexpressed in a wide variety of human cancers and is often associated with poor prognosis, it is plausible that other cancer types may also be sensitive to this compound.[3]
Q3: What is the reported IC50 for this compound in cancer cells?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting HuR dimerization in a cell-based assay using U251 glioblastoma cells is approximately 1.2 µM.[2] It is important to note that the cytotoxic IC50 may vary depending on the cancer cell line and the duration of treatment.
Troubleshooting Guide: Overcoming Resistance to this compound
Issue 1: Decreased Sensitivity or Intrinsic Resistance to this compound
If you observe that your cancer cell line shows low sensitivity to this compound from the initial treatment, it may be due to intrinsic resistance mechanisms.
Possible Cause 1: Low or Nuclear-restricted HuR Expression
-
Explanation: The efficacy of this compound is dependent on the presence and cytoplasmic localization of its target, HuR. Cancer cells with low overall HuR expression or with HuR predominantly localized in the nucleus may be less sensitive to the drug.
-
Troubleshooting/Experimental Validation:
-
Western Blot: Analyze the total protein levels of HuR in your cancer cell line and compare them to a sensitive control cell line.
-
Immunofluorescence or Immunohistochemistry: Determine the subcellular localization of HuR. A strong nuclear signal with a weak cytoplasmic signal may indicate a lower reliance on the cytoplasmic functions of HuR that are targeted by this compound.
-
Possible Cause 2: Pre-existing Activation of Bypass Signaling Pathways
-
Explanation: Cancer cells may have pre-existing activation of signaling pathways that compensate for the inhibition of HuR's downstream targets. For example, constitutive activation of the PI3K/Akt/mTOR pathway can promote cell survival and proliferation independently of HuR-mediated mRNA stabilization. A positive feedback loop exists where Akt signaling can activate NF-κB, which in turn enhances HuR expression.[4]
-
Troubleshooting/Experimental Validation:
-
Western Blot: Profile the phosphorylation status of key proteins in survival pathways, such as Akt (p-Akt), S6 ribosomal protein (p-S6), and ERK (p-ERK), in your cell line of interest.
-
Combination Therapy: Test the synergistic effects of this compound with inhibitors of commonly activated bypass pathways (e.g., PI3K inhibitors, mTOR inhibitors, MEK inhibitors).
-
Issue 2: Acquired Resistance to this compound After Initial Response
If your cancer cell line initially responds to this compound but develops resistance over time with continuous exposure, this suggests the development of acquired resistance mechanisms.
Possible Cause 1: Upregulation of HuR Expression
-
Explanation: As a compensatory mechanism, cancer cells may upregulate the total expression of HuR to overcome the inhibitory effect of this compound on its dimerization.
-
Troubleshooting/Experimental Validation:
-
qRT-PCR and Western Blot: Compare the mRNA and protein levels of HuR in the resistant cell line to the parental (sensitive) cell line. A significant increase in the resistant line would suggest this as a potential mechanism.
-
Gene Silencing: Use siRNA or shRNA to knock down HuR in the resistant cells and assess if sensitivity to this compound is restored.
-
Possible Cause 2: Mutations in the HuR Protein
-
Explanation: Although not yet reported for this compound, a common mechanism of acquired resistance to targeted therapies is the development of mutations in the drug's target protein that prevent the drug from binding effectively.
-
Troubleshooting/Experimental Validation:
-
Sanger or Next-Generation Sequencing: Sequence the ELAVL1 gene (which encodes HuR) in the resistant cell line to identify any potential mutations in the regions critical for dimerization or drug binding.
-
Cellular Thermal Shift Assay (CETSA): Assess the target engagement of this compound with the HuR protein in both sensitive and resistant cells. A lack of thermal stabilization of HuR in the resistant cells in the presence of the drug could indicate a binding site mutation.
-
Possible Cause 3: Activation of Alternative RNA-Binding Proteins
-
Explanation: Cancer cells might compensate for the loss of HuR function by upregulating other RNA-binding proteins (RBPs) that can stabilize a similar set of pro-survival mRNAs.
-
Troubleshooting/Experimental Validation:
-
RNA-Sequencing and Proteomics: Compare the transcriptomic and proteomic profiles of the resistant and parental cell lines to identify upregulated RBPs in the resistant cells.
-
RNA Immunoprecipitation (RIP): Investigate whether other RBPs are binding to the 3' UTRs of known HuR target mRNAs in the resistant cells.
-
Possible Cause 4: Increased Drug Efflux
-
Explanation: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which are membrane proteins that actively pump drugs out of the cell, thereby reducing the intracellular concentration of the drug.
-
Troubleshooting/Experimental Validation:
-
qRT-PCR and Western Blot: Analyze the expression levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, BCRP/ABCG2) in resistant versus parental cells.
-
Combination with Efflux Pump Inhibitors: Treat the resistant cells with this compound in combination with known ABC transporter inhibitors (e.g., verapamil, tariquidar) to see if sensitivity is restored.
-
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (HuR Dimerization) | U251 Glioblastoma | 1.2 ± 0.2 µM | [2] |
| Bcl2 mRNA Reduction | U251, U87, LN229, PDGx XD456 | 86-96% with 10 µM this compound (24h) | [2] |
| Mcl1 mRNA Reduction | U251, U87, LN229, PDGx XD456 | 87-95% with 10 µM this compound (24h) | [2] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response curve with this compound using a cell viability assay (e.g., CellTiter-Glo®) to determine the initial IC50 value.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Stepwise Dose Escalation: Once the cells have recovered and are proliferating, increase the concentration of this compound in a stepwise manner (e.g., 1.5x, 2x, etc.). Allow the cells to adapt and resume normal proliferation at each concentration before the next increase.
-
Maintenance of Resistant Population: Continuously culture the resistant cell population in the presence of the highest tolerated concentration of this compound.
-
Validation of Resistance: Periodically perform cell viability assays to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in the IC50 confirms the resistant phenotype.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence values to the vehicle control to determine the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 3: Western Blot for Apoptosis Markers
-
Sample Preparation: Treat cancer cells with this compound for the desired time. Collect both adherent and floating cells, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating acquired resistance.
Caption: Potential bypass signaling pathways in this compound resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. HuR inhibits apoptosis by amplifying Akt signaling through a positive feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SRI-42127 Protocol Modifications for Primary Astrocytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SRI-42127 to modulate inflammatory responses in primary astrocyte cultures.
Troubleshooting Guide
This guide addresses common issues that may arise during the experimental workflow, from initial cell culture to data analysis.
| Problem | Possible Cause | Recommended Solution |
| Low Astrocyte Viability After Thawing | Cryopreservation is harsh on primary cells. Osmotic shock or improper handling during thawing can lead to significant cell death. | Thaw cells rapidly in a 37°C water bath. Gently add pre-warmed growth medium dropwise to the cell suspension to avoid osmotic shock. Avoid centrifugation of freshly thawed astrocytes as they are fragile.[1] |
| Poor Astrocyte Adherence to Cultureware | Inadequate coating of culture surfaces or use of inappropriate coating agents can prevent astrocyte attachment. | Ensure culture flasks or plates are thoroughly coated with an appropriate substrate such as Poly-L-Lysine or Poly-D-Lysine. Some protocols may benefit from additional coatings like laminin, especially after cryopreservation.[2] |
| Inconsistent Astrocyte Activation with LPS | Primary astrocytes from different preparations or developmental stages can exhibit varied responses to lipopolysaccharide (LPS). Contamination of cultures with other cell types (e.g., microglia) can also influence the inflammatory response. | Use a consistent source and passage number for primary astrocytes. Ensure high purity of the astrocyte culture (>95%) through appropriate isolation techniques. Standardize the LPS concentration and incubation time for all experiments. A typical concentration for astrocyte activation is 1 µg/mL.[3] |
| High Variability in Cytokine Measurements | Inconsistent cell seeding density, variations in this compound or LPS concentrations, or technical variability in ELISA or qPCR assays can lead to inconsistent results. | Ensure a uniform cell seeding density across all wells or flasks. Prepare fresh dilutions of this compound and LPS for each experiment. Include appropriate controls (e.g., vehicle-treated, LPS-only) and run technical replicates for all assays. |
| Unexpected this compound Toxicity | While this compound has been shown to have low toxicity at effective concentrations, high doses or prolonged exposure could impact cell viability. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific astrocyte preparation. A Prestoblue viability assay can be used to assess cell health. A concentration of 0.5 µM has been shown to be non-toxic in primary microglia.[3] |
| This compound Fails to Suppress Cytokine Production | The compound may not be effectively reaching its intracellular target (HuR), or the inflammatory response may be mediated by HuR-independent pathways. | Confirm that this compound is dissolved properly and that the final concentration in the culture medium is accurate. Verify astrocyte activation via LPS by measuring cytokine levels in the LPS-only control group. Consider that this compound's primary mechanism is to block the cytoplasmic translocation of HuR; its effect will be on HuR-dependent mRNA targets.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in primary astrocytes?
A1: this compound is a small molecule inhibitor that blocks the homodimerization of the RNA-binding protein HuR.[3][4][5] This dimerization is a necessary step for HuR to translocate from the nucleus to the cytoplasm. In the cytoplasm, HuR binds to AU-rich elements (AREs) in the 3'-untranslated region of target mRNAs, including those of many pro-inflammatory cytokines, stabilizing them and promoting their translation. By preventing HuR's cytoplasmic translocation, this compound reduces the stability and translation of these pro-inflammatory mRNAs, thereby attenuating the inflammatory response in astrocytes.[3][4][5]
Q2: What is the recommended concentration of this compound for use in primary astrocyte cultures?
A2: The effective concentration of this compound can vary depending on the specific experimental conditions and the desired level of inhibition. A dose-dependent suppression of inflammatory mediators has been observed, with significant effects at 1 µM.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific primary astrocyte culture and experimental goals.
Q3: How should I prepare and store this compound?
A3: this compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in pre-warmed culture medium to the desired final concentration.
Q4: What are the expected effects of this compound on cytokine and chemokine production in LPS-stimulated primary astrocytes?
A4: In primary astrocytes stimulated with LPS, this compound has been shown to suppress the production of several pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, TNF-α, CXCL1, and CCL2.[3][5] The compound has minimal effect on the levels of anti-inflammatory cytokines such as TGF-β1.[3]
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the mRNA expression of various inflammatory mediators in LPS-stimulated primary astrocytes.
| Target mRNA | Fold Change vs. Vehicle (at 1 µM this compound) |
| IL-6 | ~3-fold suppression |
| IL-1β | Significant suppression |
| CXCL1 | Significant suppression |
| CCL2 | Significant suppression |
| CCL3 | Significant suppression |
| TNF-α | Minimally suppressed (may increase at highest doses) |
| TGF-β1 | Minimally suppressed |
| IL-10 | Induced at higher doses |
Data is synthesized from published findings and should be used as a reference. Actual results may vary.[3]
Experimental Protocols
Protocol 1: Primary Astrocyte Culture and LPS Stimulation with this compound Treatment
-
Cell Culture:
-
Isolate primary astrocytes from 1-3-day-old mouse pups as previously described.[3]
-
Culture the astrocytes in DMEM-F12 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Plate the astrocytes at a suitable density in culture plates or flasks coated with Poly-L-Lysine.
-
Allow the cells to reach approximately 80-90% confluency before treatment.
-
-
LPS Stimulation and this compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution and LPS (from E. coli) in culture medium to the desired final concentrations. A typical LPS concentration is 1 µg/mL.
-
Aspirate the old medium from the astrocyte cultures and replace it with the medium containing the treatments (Vehicle, LPS + Vehicle, or LPS + this compound).
-
Incubate the cells for the desired time period (e.g., 24 hours for cytokine protein analysis).
-
-
Analysis:
-
Collect the conditioned media for analysis of secreted cytokines and chemokines by ELISA.
-
Lyse the cells to extract RNA for qPCR analysis of target gene expression or protein for Western blot analysis.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits HuR dimerization and subsequent cytoplasmic translocation.
Experimental Workflow
Caption: Workflow for assessing this compound effects on LPS-stimulated astrocytes.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SRI-42127 and Other HuR Inhibitors for Researchers
For researchers and drug development professionals investigating the multifaceted role of the RNA-binding protein HuR in disease, a growing arsenal of small molecule inhibitors offers promising tools. This guide provides an objective comparison of SRI-42127, a novel HuR dimerization inhibitor, with other well-characterized HuR inhibitors. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for specific research applications.
Mechanism of Action: A Tale of Two Strategies
HuR inhibitors can be broadly categorized based on their mechanism of action. This compound represents a class of compounds that target the dimerization of HuR, a critical step for its nucleocytoplasmic translocation and subsequent function in the cytoplasm.[1][2] In contrast, a larger group of inhibitors, including CMLD-2, DHTS, MS-444, and KH-3, function by directly interfering with the interaction between HuR and the AU-rich elements (AREs) in the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs).[3][4][5]
The cytoplasmic localization of HuR is essential for its role in stabilizing target mRNAs and modulating their translation. By preventing the initial dimerization step, this compound effectively traps HuR in the nucleus, thereby inhibiting its downstream effects on pro-inflammatory and pro-cancerous gene expression.[1][6] Inhibitors that disrupt the HuR-mRNA interaction, on the other hand, act directly on the cytoplasmic pool of HuR, preventing it from binding to and protecting its target transcripts from degradation.
Quantitative Comparison of HuR Inhibitors
The following tables summarize key quantitative data for this compound and other prominent HuR inhibitors, providing a basis for comparing their potency and efficacy in various assays.
| Inhibitor | Mechanism of Action | Assay Type | Parameter | Value | Cell Line/System |
| This compound | HuR Dimerization Inhibitor | Cell-based Split-Luciferase | IC50 | 1.2 ± 0.2 µM[1][2] | U251 Glioma Cells |
| CMLD-2 | HuR-mRNA Interaction Inhibitor | Fluorescence Polarization | Ki | 350 nM[4][5][7] | In vitro |
| DHTS | HuR-mRNA Interaction Inhibitor | AlphaScreen | Ki | 3.74 ± 1.63 nM | In vitro |
| MS-444 | HuR-mRNA Interaction & Dimerization Inhibitor | Cell Viability | IC50 | 5.60 - 14.21 µM[8][9] | Colorectal Cancer Cells |
| KH-3 | HuR-mRNA Interaction Inhibitor | Fluorescence Polarization | IC50 | 0.35 µM[7][10] | In vitro |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: HuR signaling and points of inhibition.
Caption: HuR inhibitor screening workflow.
Detailed Experimental Protocols
Split-Luciferase Complementation Assay for HuR Dimerization (as used for this compound)
This cell-based assay is designed to quantify HuR dimerization in living cells.
-
Principle: The firefly luciferase enzyme is split into two non-functional fragments, N-terminal (NLuc) and C-terminal (CLuc). These fragments are fused to HuR proteins. If HuR dimerizes, the NLuc and CLuc fragments are brought into close proximity, reconstituting a functional luciferase enzyme that generates a measurable luminescent signal in the presence of a substrate.
-
Protocol:
-
Cell Culture and Transfection:
-
Plate U251 glioma cells (or other suitable cell line) in a 96-well plate at a density of 30,000-50,000 cells per well.[7]
-
Co-transfect the cells with plasmids encoding HuR-NLuc and HuR-CLuc fusion proteins. A control transfection with a full-length luciferase (FLuc) construct should be performed in parallel to assess non-specific effects of the compounds. For inducible systems, add the inducing agent (e.g., doxycycline at 0.75 µg/ml) and incubate for 48 hours.[7]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or other test compounds.
-
Add the compounds to the cells and incubate for a defined period (e.g., 6 hours).[1]
-
-
Luminescence Measurement:
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Immediately measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal from the HuR-dimer reporter to the signal from the control (FLuc) reporter to account for compound-induced cytotoxicity.
-
Plot the normalized luminescence against the compound concentration to determine the IC50 value.
-
-
Fluorescence Polarization (FP) Assay for HuR-mRNA Interaction
This in vitro assay measures the disruption of the HuR-ARE mRNA interaction.
-
Principle: A small, fluorescently labeled RNA oligonucleotide containing an ARE sequence will tumble rapidly in solution, resulting in low fluorescence polarization. When the much larger HuR protein binds to this RNA, the tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
-
Protocol:
-
Reagents and Buffers:
-
Purified recombinant HuR protein.
-
A 5'-fluorescein-labeled RNA oligonucleotide containing a high-affinity ARE sequence (e.g., from c-fos or Msi1 mRNA).
-
Assay buffer: e.g., 50 mM NaPi, 100 mM NaCl, 5 mM TCEP, pH 7.0.[1]
-
-
Assay Setup:
-
In a 384-well black plate, add HuR protein (e.g., 50 nM final concentration) and the fluorescently labeled RNA probe (e.g., 10 nM final concentration) to the assay buffer.[1]
-
Add serial dilutions of the test compound. Include a positive control (e.g., a known inhibitor or unlabeled ARE RNA) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 480 nm) and emission (e.g., 520 nm) filters.[1]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 or Ki value.
-
-
Ribonucleoprotein Immunoprecipitation (RNP-IP) Assay
This technique is used to confirm that a HuR inhibitor disrupts the interaction of HuR with its endogenous target mRNAs within a cellular context.
-
Principle: An antibody specific to HuR is used to immunoprecipitate HuR and any associated RNAs from cell lysates. The amount of a specific target mRNA co-immunoprecipitated with HuR is then quantified by quantitative real-time PCR (qRT-PCR). A successful inhibitor will reduce the amount of target mRNA pulled down with HuR.
-
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the HuR inhibitor or vehicle control for a specified time.
-
Lyse the cells in a polysome lysis buffer containing RNase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads pre-coated with an anti-HuR antibody or a control IgG.
-
Wash the beads extensively to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the RNA from the immunoprecipitated complexes.
-
Purify the RNA using a standard RNA extraction method.
-
-
qRT-PCR Analysis:
-
Reverse transcribe the purified RNA into cDNA.
-
Perform qRT-PCR using primers specific for known HuR target mRNAs (e.g., TNF-α, c-Fos, VEGF).
-
-
Data Analysis:
-
Calculate the relative enrichment of target mRNAs in the HuR-IP samples compared to the IgG control and the input lysate.
-
Compare the enrichment levels between the inhibitor-treated and vehicle-treated samples to determine the effect of the inhibitor on the HuR-mRNA interaction.
-
-
Conclusion
The choice of a HuR inhibitor will depend on the specific research question. This compound offers a distinct mechanism of action by targeting HuR dimerization, making it a valuable tool to study the consequences of nuclear HuR retention. Other inhibitors like CMLD-2 and DHTS, with their potent disruption of the HuR-mRNA interaction, are excellent for investigating the direct cytoplasmic functions of HuR. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions and advance our understanding of HuR's role in health and disease.
References
- 1. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation | PLOS One [journals.plos.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Application of a novel RNA-protein interaction assay to develop inhibitors blocking RNA-binding of the HuR protein [frontiersin.org]
Unveiling the Potential of SRI-42127 in Modulating HuR Translocation: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SRI-42127's efficacy in inhibiting the translocation of the RNA-binding protein HuR, a critical regulator of inflammatory and oncogenic pathways. This document contrasts this compound with other known HuR inhibitors, presenting supporting experimental data and detailed protocols to aid in the evaluation and design of future studies.
The RNA-binding protein HuR (also known as ELAVL1) plays a pivotal role in post-transcriptional gene regulation. Under cellular stress or stimulation, HuR translocates from the nucleus to the cytoplasm, where it binds to AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of target mRNAs. This interaction stabilizes these transcripts and enhances their translation, leading to increased expression of proteins involved in inflammation, cell proliferation, and survival. Consequently, inhibiting the nucleocytoplasmic translocation of HuR has emerged as a promising therapeutic strategy for a range of diseases, including neuroinflammatory disorders and cancer.
This compound is a novel small molecule inhibitor that has demonstrated potent effects in preventing HuR translocation.[1][2][3] This guide delves into the mechanism of this compound and compares its performance with other established HuR inhibitors, CMLD-2 and KH-3.
Mechanism of Action: A Tale of Two Strategies
The primary mechanism by which this compound inhibits HuR function is by blocking its homodimerization.[1][3] This dimerization is a prerequisite for the translocation of HuR from the nucleus to the cytoplasm. By preventing this crucial step, this compound effectively sequesters HuR in the nucleus, thereby inhibiting its ability to stabilize target mRNAs in the cytoplasm.[1][4]
In contrast, other well-characterized HuR inhibitors, such as CMLD-2 and KH-3, primarily act by disrupting the interaction between HuR and its target mRNA molecules.[3][5][6][7] CMLD-2 competitively binds to the RNA-binding domain of HuR, preventing it from associating with ARE-containing mRNAs.[5][6] Similarly, KH-3 has been shown to interfere with the HuR-mRNA interaction.[2][3][7]
Comparative Efficacy: A Quantitative Overview
The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that the data are derived from different studies and experimental systems, which should be considered when making direct comparisons.
| Compound | Target | Assay Type | Cell/System | IC50 / Ki | Reference |
| This compound | HuR Dimerization | Cell-based Luciferase Reporter Assay | U251 Glioma Cells | IC50 = 1.2 ± 0.2 µM | [8] |
| CMLD-2 | HuR-ARE Interaction | Fluorescence Polarization | In vitro | Ki = 350 nM | [5][6] |
| KH-3 | HuR | Cell Viability Assay | Pancreatic Cancer Cells | IC50 values vary by cell line | [3] |
| KH-3 | HuR-mRNA Interaction | Not specified | Not specified | IC50 = 0.35 µM | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathway of HuR translocation and points of inhibition.
Caption: Experimental workflow for assessing HuR translocation.
Experimental Protocols
Immunofluorescence Staining for HuR Translocation
This protocol provides a general framework for assessing the subcellular localization of HuR. Specific antibody concentrations and incubation times may need to be optimized for different cell types and experimental conditions.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)
-
Primary antibody: Anti-HuR antibody
-
Secondary antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear counterstain: 4',6-diamidino-2-phenylindole (DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips or imaging plates to achieve 60-70% confluency. Treat cells with the desired stimulus (e.g., lipopolysaccharide [LPS]) and/or inhibitor (e.g., this compound) for the appropriate duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-HuR primary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope. HuR localization can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm. A nuclear-to-cytoplasmic (N/C) ratio can then be calculated.[4]
Discussion and Future Directions
This compound presents a distinct and potent mechanism for inhibiting HuR function by targeting its dimerization, a critical upstream event for its cytoplasmic activity.[1][3] This contrasts with inhibitors like CMLD-2 and KH-3, which act further downstream by disrupting the HuR-mRNA interaction.[3][5][6][7] The choice of inhibitor will likely depend on the specific biological context and the desired therapeutic outcome.
Further head-to-head studies are warranted to directly compare the efficacy and potential off-target effects of these different classes of HuR inhibitors in various disease models. Investigating the impact of these inhibitors on the broader landscape of HuR-regulated transcripts will also be crucial for a comprehensive understanding of their therapeutic potential and for the development of more targeted and effective treatments. The methodologies and comparative data presented in this guide offer a solid foundation for researchers to build upon in their exploration of HuR-targeted therapies.
References
- 1. KH-3 (drug) - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SRI-42127: A Specific Inhibitor of HuR Dimerization for Research and Drug Development
A comprehensive guide comparing SRI-42127 with alternative HuR inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The RNA-binding protein HuR (also known as ELAVL1) has emerged as a critical regulator of gene expression, particularly in the context of cancer and neuroinflammation. Its ability to stabilize and modulate the translation of messenger RNAs (mRNAs) encoding for proteins involved in cell proliferation, survival, and inflammation makes it a compelling therapeutic target. This compound is a novel small molecule inhibitor designed to specifically target HuR. This guide provides an objective comparison of this compound with other known HuR inhibitors, presenting key performance data and detailed experimental methodologies to aid researchers in their selection of the most appropriate tool for their studies.
Mechanism of Action: A Dimerization-Specific Approach
This compound distinguishes itself from many other HuR inhibitors by its specific mechanism of action. It functions by blocking the homodimerization of HuR, a crucial step for its translocation from the nucleus to the cytoplasm where it exerts its pro-inflammatory and oncogenic functions.[1][2] This inhibitory action effectively sequesters HuR in the nucleus, preventing it from binding to its target mRNAs in the cytoplasm.[1][2]
In contrast, other classes of HuR inhibitors primarily act by disrupting the interaction between HuR and the AU-rich elements (AREs) in the 3' untranslated region (3'-UTR) of its target mRNAs.
Comparative Analysis of HuR Inhibitors
To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and a selection of alternative HuR inhibitors. The inhibitors are grouped based on their primary mechanism of action.
| Inhibitor | Primary Mechanism of Action | Reported Potency | Key Cellular Effects |
| This compound | HuR Dimerization Inhibitor | IC50 = 1.2 µM (for HuR dimerization)[3] | Suppresses cytoplasmic translocation of HuR; Reduces production of pro-inflammatory mediators (e.g., IL-1β, IL-6, TNF-α).[1][2] |
| MS-444 | HuR Dimerization Inhibitor | Not explicitly reported | Reduces cytoplasmic HuR; Induces apoptosis in glioma cells. |
| CMLD-2 | HuR-mRNA Interaction Disruptor | Ki = 350 nM (for HuR-ARE interaction)[4] | Induces apoptosis in cancer cells; Reduces expression of HuR target mRNAs.[5][6] |
| KH-3 | HuR-mRNA Interaction Disruptor | Not explicitly reported | Inhibits cancer cell proliferation and invasion.[7] |
Specificity of this compound for HuR
A critical aspect of any inhibitor is its specificity for the intended target. Studies have demonstrated the specificity of this compound for HuR through various experimental approaches. In one key experiment, treatment with this compound was shown to reverse the lipopolysaccharide (LPS)-induced cytoplasmic translocation of HuR. Importantly, it had no effect on the translocation of High Mobility Group Box 1 (HMGB1), another nuclear protein that shuttles to the cytoplasm under similar inflammatory conditions.[2] This indicates that the effect of this compound is not due to a general inhibition of nuclear export.
Furthermore, the inhibitory action of this compound appears to be specific to pro-inflammatory pathways regulated by HuR. While it significantly attenuates the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, it has been observed to have minimal or no effect on the levels of anti-inflammatory mediators such as TGF-β1 and Arginase 1 (Arg1).[2]
Experimental Protocols
For researchers looking to validate the specificity and efficacy of this compound or other HuR inhibitors, the following are detailed protocols for key experimental assays.
Split-Luciferase Complementation Assay for HuR Dimerization
This assay is designed to quantitatively measure the dimerization of HuR in living cells.
Principle: The firefly luciferase enzyme is split into two non-functional fragments, N-terminal luciferase (NLuc) and C-terminal luciferase (CLuc). These fragments are fused to two copies of the HuR protein. If the two HuR proteins dimerize, the NLuc and CLuc fragments are brought into close proximity, allowing them to refold and reconstitute a functional luciferase enzyme, which generates a measurable light signal in the presence of a substrate. Inhibitors of dimerization will disrupt this interaction, leading to a decrease in the luminescent signal.
Protocol:
-
Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Co-transfect the cells with expression vectors encoding HuR-NLuc and HuR-CLuc fusion proteins using a suitable transfection reagent. A control vector expressing a non-interacting protein fused to one of the luciferase fragments should be used to assess background signal.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, treat the cells with varying concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
-
Luminescence Measurement:
-
After the desired incubation period (e.g., 6 hours), lyse the cells and add a luciferase substrate solution.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell viability (e.g., using a parallel MTT assay).
-
Plot the normalized luminescence against the inhibitor concentration to determine the IC50 value for dimerization inhibition.
-
Fluorescence Polarization (FP) Assay for HuR-RNA Interaction
This biochemical assay measures the disruption of the interaction between HuR and a specific RNA probe.
Principle: A small, fluorescently labeled RNA probe corresponding to a known HuR binding site (e.g., an ARE-containing sequence) will tumble rapidly in solution, resulting in low fluorescence polarization. When the much larger HuR protein binds to this probe, the rotational motion of the complex is significantly slower, leading to an increase in fluorescence polarization. An inhibitor that disrupts this interaction will cause a decrease in fluorescence polarization.[8][9]
Protocol:
-
Reagents and Buffers:
-
Purified recombinant HuR protein.
-
A 5'-fluorescein-labeled RNA oligonucleotide containing a high-affinity HuR binding site.
-
Binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM MgCl2, 1 mM DTT, 5% glycerol, pH 7.5).
-
-
Assay Setup:
-
In a black, low-volume 384-well plate, add a fixed concentration of the fluorescent RNA probe.
-
Add varying concentrations of the test inhibitor (e.g., CMLD-2, KH-3).
-
Initiate the binding reaction by adding a fixed concentration of purified HuR protein.
-
-
Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the inhibitor concentration to determine the IC50 or Ki value for the disruption of the HuR-RNA interaction.
-
RNA Immunoprecipitation (RIP) Assay for Target Engagement
This technique is used to confirm that an inhibitor disrupts the interaction of HuR with its endogenous target mRNAs within cells.[10][11][12][13][14]
Principle: Cells are treated with the inhibitor, and then HuR protein is immunoprecipitated using a specific antibody. The RNA that is co-immunoprecipitated with HuR is then purified and analyzed by quantitative real-time PCR (qRT-PCR) to determine the abundance of specific target mRNAs. A successful inhibitor will lead to a decrease in the amount of target mRNA pulled down with HuR.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the HuR inhibitor or vehicle control.
-
Lyse the cells in a buffer that preserves RNA-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to HuR or a control IgG antibody.
-
Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes.
-
-
Washing and RNA Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the RNA from the immunoprecipitated complexes.
-
-
RNA Purification and qRT-PCR:
-
Purify the eluted RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the abundance of specific HuR target mRNAs (e.g., TNF-α, IL-6) and a non-target control mRNA using qRT-PCR.
-
-
Data Analysis:
-
Calculate the enrichment of target mRNAs in the HuR immunoprecipitation relative to the IgG control and the input RNA.
-
Compare the enrichment between inhibitor-treated and vehicle-treated samples to determine the effect of the inhibitor on HuR-mRNA binding.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the HuR signaling pathway and the experimental workflows.
Caption: HuR signaling pathway and points of inhibition.
Caption: Key experimental workflows for inhibitor characterization.
References
- 1. Low Molecular Weight Inhibitors Targeting the RNA-Binding Protein HuR [mdpi.com]
- 2. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the HuR oncogenic role with a new class of cytoplasmic dimerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. HuR-targeted small molecule inhibitor exhibits cytotoxicity towards human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-binding protein HuR is an emerging target for cancer therapeutics and immune-related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecules Targeting the RNA-Binding Protein HuR Inhibit Tumor Growth in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Small-Molecule Inhibitors of the HuR/RNA Interaction Using a Fluorescence Polarization Screening Assay Followed by NMR Validation | PLOS One [journals.plos.org]
- 9. Fluorescence-based investigations of RNA-small molecule interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. RNA Immunoprecipitation Chip (RIP) Assay [sigmaaldrich.com]
- 13. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes [bio-protocol.org]
- 14. RNA Binding Protein Immunoprecipitation (RIP) - Creative BioMart [creativebiomart.net]
SRI-42127: A Comparative Analysis of its Anti-Inflammatory Effects in Glial Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental results of the novel HuR inhibitor, SRI-42127, across different glial cell lines. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying molecular pathways.
This compound is a small molecule inhibitor that targets the RNA-binding protein HuR.[1] By blocking the homodimerization of HuR, this compound prevents its translocation from the nucleus to the cytoplasm.[2][3] This nuclear retention of HuR inhibits the stabilization and translation of messenger RNAs (mRNAs) encoding pro-inflammatory mediators, thereby attenuating the inflammatory response.[2][4] This mechanism has been primarily investigated in the context of neuroinflammation, with key experiments conducted in primary murine microglia (PMG), the immortalized murine microglial cell line BV2, and primary murine astrocytes.[4]
Comparative Efficacy of this compound Across Glial Cell Lines
The primary function of this compound observed in glial cells is the dose-dependent suppression of pro-inflammatory cytokines and chemokines following stimulation with lipopolysaccharide (LPS).[4]
Data Summary
The following tables summarize the quantitative data on the effects of this compound on the mRNA and protein expression of key inflammatory mediators in Primary Microglia (PMG), BV2 microglial cells, and Primary Astrocytes.
Table 1: Effect of this compound on Pro-Inflammatory Mediator mRNA Expression in LPS-Stimulated Primary Microglia (PMG) [4]
| Target mRNA | This compound Concentration (µM) | Fold Suppression vs. LPS Control |
| IL-1β | 1.0 | ~5-fold |
| TNF-α | 1.0 | ~1.6-fold |
| iNOS | 1.0 | Not specified |
| CXCL1 | 1.0 | Not specified |
| CCL2 | 1.0 | Not specified |
Table 2: Effect of this compound on Pro-Inflammatory Mediator Protein Secretion in LPS-Stimulated Primary Microglia (PMG) [4]
| Target Protein | This compound Concentration (µM) | Fold Suppression vs. LPS Control |
| IL-1β | 1.0 | ~5-fold |
| IL-6 | 1.0 | ~8-fold |
| TNF-α | 1.0 | ~5-fold |
| CXCL1 | 1.0 | Not specified |
| CCL2 | 1.0 | ~6-fold |
| CCL3 | 1.0 | ~6-fold |
Table 3: Effect of this compound on Pro-Inflammatory Mediator mRNA Expression in LPS-Stimulated BV2 Microglial Cells [4]
| Target mRNA | This compound Concentration (µM) | Fold Suppression vs. LPS Control |
| IL-1β | Not specified | Significant dose-dependent attenuation |
| TNF-α | Not specified | Significant dose-dependent attenuation |
| iNOS | Not specified | Significant dose-dependent attenuation |
Table 4: Effect of this compound on Pro-Inflammatory Mediator Protein Secretion in LPS-Stimulated Primary Astrocytes [4]
| Target Protein | This compound Concentration (µM) | Fold Suppression vs. LPS Control |
| IL-6 | Not specified | Significant suppression |
| CXCL1 | Not specified | Significant suppression |
| CCL2 | Not specified | Significant suppression |
Note: Detailed fold-change values for all mediators in all cell lines were not consistently available in the provided search results.
A notable difference was observed in the baseline inflammatory response to LPS between primary microglia and astrocytes. PMG exhibited significantly higher production of IL-1β, IL-6, and TNF-α compared to astrocytes.[4] Conversely, CXCL1 secretion was higher in astrocytes.[4] this compound effectively suppressed the production of these key inflammatory cytokines and chemokines in both cell types.[4] Interestingly, the compound had minimal to no effect on the expression of anti-inflammatory cytokines such as TGF-β1 and IL-10.[2][4]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
Cell Culture and Treatment
-
Primary Microglia (PMG) and Astrocytes: Isolated from neonatal mouse brains and cultured.[4]
-
BV2 Cells: An immortalized murine microglial cell line.[4]
-
LPS Stimulation: Cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml to induce an inflammatory response.[4]
-
This compound Treatment: Cells were treated with varying doses of this compound (typically ranging from 0.1 to 1.0 µM) for 24 hours.[4]
Quantitative Real-Time PCR (qPCR)
-
Purpose: To quantify the mRNA expression levels of inflammatory mediators.
-
Method:
-
RNA was extracted from cell lysates.
-
cDNA was synthesized from the extracted RNA.
-
qPCR was performed using primers specific for the target genes (e.g., IL-1β, IL-6, TNF-α, iNOS, CXCL1, CCL2).
-
Relative gene expression was calculated using a comparative CT method.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines and chemokines in the cell culture supernatant.
-
Method:
-
Cell culture media was collected after treatment.
-
ELISA was performed using commercially available kits specific for the target proteins (e.g., IL-1β, IL-6, TNF-α, CXCL1, CCL2, CCL3).
-
The absorbance was measured, and protein concentrations were determined based on a standard curve.
-
Western Blotting
-
Purpose: To detect and quantify the expression of intracellular proteins.
-
Method:
-
Cells were lysed to extract total protein.
-
Protein concentrations were determined using a BCA assay.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was incubated with primary antibodies against target proteins (e.g., iNOS, HuR) followed by secondary antibodies.
-
Protein bands were visualized and quantified.
-
Immunocytochemistry
-
Purpose: To visualize the subcellular localization of proteins.
-
Method:
-
Cells were cultured on chamber slides.
-
After treatment, cells were fixed, permeabilized, and blocked.
-
Cells were incubated with primary antibodies against HuR and a cell-type-specific marker (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Fluorescently labeled secondary antibodies were used for detection.
-
Images were captured using a fluorescence microscope to assess the nuclear-to-cytoplasmic ratio of HuR.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Comparing this compound Effects
Caption: Workflow for assessing this compound effects.
Limitations: The data for this compound is currently limited to glial cells in the context of neuroinflammation. Further cross-validation in other cell lines, such as cancer cells or endothelial cells, is needed to broaden the understanding of its therapeutic potential. The provided protocols are summaries and may require further optimization for specific experimental conditions.
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research & Innovation | UAB News [uab.edu]
A Head-to-Head Comparison: SRI-42127 vs. siRNA Knockdown for HuR Inhibition
For researchers, scientists, and drug development professionals, the targeted inhibition of the RNA-binding protein HuR (Human antigen R) presents a promising therapeutic strategy for a variety of diseases, including neuroinflammatory conditions and cancer. HuR post-transcriptionally regulates the expression of genes involved in cell growth, stress response, and inflammation by stabilizing their messenger RNAs (mRNAs). Two primary methods for inhibiting HuR function are the use of the small molecule inhibitor SRI-42127 and the application of small interfering RNA (siRNA) for gene knockdown. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies.
Mechanism of Action
The fundamental difference between this compound and siRNA lies in their mechanism of inhibiting HuR function. This compound is a chemical inhibitor that prevents the homodimerization of the HuR protein.[1][2] This dimerization is a critical step for HuR to translocate from the nucleus to the cytoplasm, where it exerts its mRNA-stabilizing effects.[1][2] By blocking this process, this compound effectively sequesters HuR in the nucleus, preventing it from binding to its target mRNAs in the cytoplasm.[1][3]
In contrast, siRNA-mediated knockdown of HuR operates at the genetic level. siRNAs are short, double-stranded RNA molecules that trigger the RNA interference (RNAi) pathway. When introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the complementary HuR mRNA. This degradation prevents the translation of the HuR protein, leading to a reduction in the total cellular levels of HuR.
Data Presentation: A Comparative Overview
The following tables summarize the key features and reported experimental data for both this compound and HuR siRNA.
Table 1: Comparison of this compound and HuR siRNA
| Feature | This compound | siRNA Knockdown of HuR |
| Target | HuR protein homodimerization and subsequent cytoplasmic translocation.[1][2] | HuR mRNA. |
| Mechanism | Small molecule inhibition.[1] | RNA interference (RNAi). |
| Mode of Action | Prevents nuclear export of HuR.[1][3] | Degradation of HuR mRNA, preventing protein synthesis. |
| Effect on HuR | Sequesters existing HuR protein in the nucleus.[1] | Reduces the total cellular pool of HuR protein. |
| Specificity | Shown to be specific for HuR translocation over HMGB1.[1] Does not significantly affect anti-inflammatory cytokines like TGF-β1 and IL-10.[1][3] | Highly sequence-specific to HuR mRNA, but potential for off-target effects exists. |
| Potential Off-Target Effects | Potential for off-target effects inherent to small molecules, though studies show specificity.[1] | Off-target gene silencing due to partial complementarity with other mRNAs. |
| Delivery | Can be administered systemically (e.g., intraperitoneally in animal models).[1] | Requires transfection reagents or viral vectors for in vitro and in vivo delivery. |
| Duration of Effect | Reversible and dependent on drug concentration and half-life. | Can be long-lasting, depending on the stability of the siRNA and cell division rate. |
Table 2: Summary of Experimental Data
| Parameter | This compound | siRNA Knockdown of HuR |
| Model System | LPS-stimulated primary microglia and astrocytes; in vivo models of neuroinflammation and spinal cord injury.[1][4][5] | Various cancer cell lines (e.g., breast, lung). |
| Effective Concentration/Dose | In vitro: 0.1 - 1 µM in primary microglia.[1] In vivo: 15 mg/kg intraperitoneally in mice.[1] | In vitro: Typically in the nanomolar range (e.g., 50-100 nM), dependent on transfection efficiency. |
| Observed Biological Effects | Suppression of pro-inflammatory cytokines and chemokines (IL-1β, IL-6, TNF-α, iNOS, CXCL1, CCL2).[1][3] Attenuation of glial activation and immune cell recruitment.[1] | Inhibition of cancer cell growth, induction of apoptosis, and cell cycle arrest. Sensitization of cancer cells to radiation therapy. |
| Downstream Target Modulation | Decreased mRNA stability and protein levels of pro-inflammatory mediators.[1] | Reduced expression of proteins involved in cell survival and proliferation (e.g., BCl2, Cyclin D1). |
Experimental Protocols
This compound Treatment in Primary Microglia
This protocol is based on studies investigating the effect of this compound on lipopolysaccharide (LPS)-stimulated primary microglial cells.[1]
-
Cell Culture: Primary microglia are isolated and cultured in a suitable medium.
-
Cell Stimulation: Cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and promote HuR translocation.
-
This compound Treatment: this compound is dissolved in a vehicle such as DMSO and added to the cell culture medium at varying concentrations (e.g., 0.1, 0.5, 1.0 µM). A vehicle-only control is included.[1]
-
Incubation: Cells are incubated with LPS and this compound for a specified period (e.g., 24 hours).[1]
-
Endpoint Analysis:
-
HuR Localization: Immunofluorescence staining for HuR and a nuclear counterstain (e.g., DAPI) is performed to visualize and quantify the nuclear-to-cytoplasmic ratio of HuR.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of HuR target genes, such as IL1B, TNF, and CCL2.[1]
-
Protein Analysis: ELISA or Western blotting is performed to quantify the protein levels of secreted cytokines and intracellular signaling molecules.[1]
-
siRNA-Mediated Knockdown of HuR in Cultured Cells
This protocol provides a general framework for knocking down HuR expression using siRNA in cultured mammalian cells.
-
siRNA Design and Preparation: At least two to three different siRNAs targeting distinct regions of the HuR mRNA, along with a non-targeting control siRNA, are obtained from a commercial supplier. siRNAs are resuspended in RNase-free water to create a stock solution.
-
Cell Seeding: Cells are seeded in antibiotic-free medium to be 40-80% confluent at the time of transfection.
-
Transfection:
-
For each well, siRNA is diluted in a serum-free medium.
-
A lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a serum-free medium.
-
The diluted siRNA and transfection reagent are combined, mixed gently, and incubated at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
The complexes are added to the cells.
-
-
Incubation: Cells are incubated with the transfection complexes for 24-72 hours. The medium may be changed after 4-6 hours if cytotoxicity is a concern.
-
Validation of Knockdown:
-
mRNA Level: qPCR is performed to quantify the level of HuR mRNA and assess knockdown efficiency.
-
Protein Level: Western blotting is performed using an anti-HuR antibody to confirm the reduction in HuR protein levels.
-
-
Functional Assays: Following confirmation of knockdown, downstream functional assays (e.g., cell viability, apoptosis, cytokine production) are performed.
Mandatory Visualizations
References
- 1. This compound, a novel small molecule inhibitor of the RNA Regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. This compound, a novel small molecule inhibitor of the RNA regulator HuR, potently attenuates glial activation in a model of lipopolysaccharide-induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of the RNA Regulator HuR Mitigates Spinal Cord Injury by Potently Suppressing Post-Injury Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking SRI-42127 performance against known neuroprotective agents
In the landscape of neurodegenerative disease research, the quest for potent neuroprotective agents that can effectively combat neuroinflammation is paramount. SRI-42127, a novel small molecule inhibitor of the RNA-binding protein HuR, has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound's performance against established neuroprotective agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Performance Benchmarking
This compound has demonstrated significant efficacy in attenuating neuroinflammatory responses by inhibiting the activation of glial cells. A key mechanism of action is the suppression of pro-inflammatory cytokine production. The following table summarizes the quantitative performance of this compound in comparison to other known neuroprotective agents in a lipopolysaccharide (LPS)-induced neuroinflammation model in vitro. This model is a standard method for inducing an inflammatory response in microglial cells, the primary immune cells of the central nervous system.
| Compound | Target/Mechanism | Cell Type | LPS Conc. | Treatment Conc. | IL-1β Reduction | IL-6 Reduction | TNF-α Reduction |
| This compound | HuR Inhibitor | Primary Microglia | 100 ng/mL | 1 µM | ~80% | ~70% | ~75% |
| Dexamethasone | Glucocorticoid Receptor Agonist | RAW264.7 Macrophages | 1 µg/mL | 1 µM | Not specified | Not specified | Significant reduction[1][2] |
| Minocycline | Microglial Activation Inhibitor | BV-2 Microglia | 10 ng/mL | 200 µg/mL | Significant reduction | Significant reduction | Significant reduction[3] |
| Resveratrol | Sirtuin-1 Activator | RAW264.7 Macrophages | Not specified | 17.5-18.9 µM (IC50) | Not specified | Significant reduction[4] | Significant reduction[4] |
Experimental Protocols
To ensure a clear understanding of the data presented, the following is a detailed methodology for a standard in vitro neuroinflammation assay used to assess the efficacy of neuroprotective agents.
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.
Materials:
-
Cell Line: BV-2 murine microglial cells or primary microglial cells.
-
Reagents: Lipopolysaccharide (LPS) from E. coli, test compound (e.g., this compound), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS).
-
Equipment: Cell culture plates (96-well), incubator (37°C, 5% CO2), centrifuge, ELISA reader, qPCR instrument.
Procedure:
-
Cell Culture: Culture BV-2 or primary microglial cells in complete medium until they reach 80-90% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a vehicle control group (no LPS) and an LPS-only control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Quantification:
-
ELISA: Measure the protein levels of IL-1β, IL-6, and TNF-α in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
qPCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the mRNA expression levels of the target cytokines.
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general experimental workflow.
Caption: HuR Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for in vitro neuroinflammation assay.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for SRI-42127
As a valued partner in your research endeavors, we are committed to providing comprehensive support that extends beyond the supply of high-quality reagents. This guide outlines the essential procedures for the proper disposal of SRI-42127, ensuring the safety of your laboratory personnel and compliance with environmental regulations. This compound is a potent HuR translocation inhibitor used in neuroinflammation and cancer research.[1] Due to its biological activity, it is imperative to handle and dispose of this compound, and any materials it has contacted, with the utmost care.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the standard and prudent approach for novel or specialized research chemicals is to treat them as hazardous waste. All disposal methods must adhere strictly to local, state, and federal environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses with side shields or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
This protocol is a general guideline. Always consult and follow your institution's specific hazardous waste management procedures.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Preparing Waste Containers
-
Container Selection: Use only approved, leak-proof, and chemically compatible containers for hazardous waste. Containers should be in good condition with secure, tight-fitting lids.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound". Include the date when waste was first added to the container.
Step 3: Disposal of Different Waste Types
The following table summarizes the disposal procedures for various types of waste that may be generated during research with this compound.
| Waste Type | Disposal Procedure |
| Unused or Expired this compound (Solid) | - Keep in its original, sealed container if possible. - Place the original container into a larger, labeled hazardous waste container. - Do not mix with liquid waste. |
| Solutions Containing this compound (Liquid) | - Collect in a designated, labeled hazardous waste container for liquid chemical waste. - Do not overfill containers; leave at least 10% headspace for expansion. - Ensure the container is securely closed to prevent spills or evaporation. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place all contaminated disposable items into a designated solid hazardous waste container. - This container should be clearly labeled with "Hazardous Waste" and the chemical name. |
| Contaminated Glassware (e.g., flasks, beakers) | - Rinsing: The first rinse of contaminated glassware should be collected and treated as liquid hazardous waste. - Disposal: After thorough rinsing, dispose of the glassware in a designated "Broken Glass" or "Lab Glass" container, as per your institution's policy. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | - Place all contaminated PPE into a designated solid hazardous waste container. |
| Empty this compound Vials | - The first rinse of the empty vial must be collected and disposed of as liquid hazardous waste. - After rinsing, deface or remove the label. - Dispose of the rinsed vial in accordance with your institution's procedures for empty chemical containers. |
Step 4: Storage of Hazardous Waste
-
Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Ensure secondary containment is used for all liquid waste containers to catch any potential leaks.
-
Keep containers closed at all times, except when adding waste.
Step 5: Arranging for Waste Pickup
-
Once a waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department to schedule a hazardous waste pickup.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for waste generated from experiments involving this compound.
By adhering to these procedures, you contribute to a safe and environmentally responsible research environment. For any specific questions or in the event of a spill, please contact your institution's Environmental Health and Safety department immediately.
References
Personal protective equipment for handling SRI-42127
Essential Safety and Handling Guide for SRI-42127
This guide provides critical safety and logistical information for the handling and disposal of this compound, a novel small molecule inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to the following personal protective equipment and safety protocols is mandatory to mitigate risks of exposure and injury. The compound is classified as toxic if swallowed, may cause an allergic skin reaction, and can cause serious eye damage.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields, or face shield. | To prevent serious eye damage from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves. | To prevent skin contact and potential allergic skin reactions. |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Required when dusts are generated. | To prevent inhalation of the toxic substance. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace.
-
Storage: Keep the container tightly closed and in a dry, well-ventilated place. The storage area should be locked up or accessible only to qualified or authorized persons.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
| Emergency Situation | Immediate Action |
| If Swallowed | Immediately call a POISON CENTER or doctor. Rinse mouth. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
| If Inhaled | Move person to fresh air and keep comfortable for breathing. |
| Spill | Cover drains. Collect, bind, and pump off spills. Take up carefully and dispose of properly. Clean the affected area. Avoid generation of dusts. |
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects. Therefore, proper disposal is critical to prevent environmental contamination.
-
Disposal of Product: Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.
-
Disposal of Contaminated Packaging: Dispose of as unused product.
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints at each stage.
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
